molecular formula C9H5NO5 B1626157 6-Nitro-1-benzofuran-2-carboxylic acid CAS No. 64209-68-3

6-Nitro-1-benzofuran-2-carboxylic acid

Cat. No.: B1626157
CAS No.: 64209-68-3
M. Wt: 207.14 g/mol
InChI Key: KROYLRGNLSKXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5NO5 and its molecular weight is 207.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-9(12)8-3-5-1-2-6(10(13)14)4-7(5)15-8/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROYLRGNLSKXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525989
Record name 6-Nitro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64209-68-3
Record name 6-Nitro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties of 6-Nitro-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and reactivity of 6-Nitro-1-benzofuran-2-carboxylic acid , a critical scaffold in medicinal chemistry for developing inhibitors of epigenetic targets (e.g., KAT6A) and antimicrobial agents.

Technical Whitepaper & Experimental Guide

Executive Summary

This compound (CAS 64209-68-3 ) is a substituted benzofuran derivative characterized by an electron-withdrawing nitro group at the C6 position and a carboxylic acid at the C2 position.[1] It serves as a high-value intermediate in the synthesis of bioactive molecules, particularly in the development of acylsulfonamide-based inhibitors for lysine acetyltransferases (e.g., KAT6A/B) and potential anti-infective agents. Its dual functionality—an acidic headgroup and a reducible nitro motif—allows for divergent synthetic pathways, enabling the construction of complex structure-activity relationship (SAR) libraries.

Chemical Identity & Physicochemical Profile[3][4][5]

Nomenclature & Identification
PropertyDetail
IUPAC Name This compound
CAS Registry Number 64209-68-3
Molecular Formula C₉H₅NO₅
Molecular Weight 207.14 g/mol
SMILES OC(=O)C1=CC2=C(O1)C=C(C=C2)=O
Key Isomer Distinction Distinct from the 5-nitro isomer (CAS 10242-12-3); regiochemistry is defined by the nitro group meta to the bridgehead oxygen.
Physicochemical Properties
PropertyValue / DescriptionSource/Note
Appearance Pale yellow to ochre solidNitroaromatic conjugation
Melting Point >270 °C (dec.)[2]High lattice energy due to H-bonding
pKa (Predicted) 3.05 ± 0.30Acidified by electron-withdrawing nitro group (vs. parent pKa ~3.6)
LogP (Predicted) ~2.2 - 2.4Moderate lipophilicity
Solubility Soluble: DMSO, DMF, dilute alkali (NaOH/NaHCO₃) Sparingly Soluble: Ethanol, Methanol Insoluble: Water, HexaneAcidic nature facilitates dissolution in base

Synthetic Pathways & Protocols

The synthesis of this compound relies on the Rap-Stoermer or Williamson ether cyclization strategy. The critical choice of starting material determines the regiochemistry: 4-nitrosalicylaldehyde (2-hydroxy-4-nitrobenzaldehyde) is required to place the nitro group at the C6 position of the benzofuran ring.

Synthesis Workflow (Graphviz)

SynthesisWorkflow cluster_0 Key Regiochemistry Note SM 4-Nitrosalicylaldehyde (2-Hydroxy-4-nitrobenzaldehyde) Inter Intermediate: Ethyl 6-nitrobenzofuran-2-carboxylate SM->Inter O-Alkylation & Cyclization (100°C) Reagent Ethyl Bromoacetate + K2CO3 / DMF Reagent->Inter Hydrol Hydrolysis: NaOH / EtOH / H2O Inter->Hydrol Saponification Product TARGET: This compound (CAS 64209-68-3) Hydrol->Product Acidification (HCl) Note Nitro at C4 of Salicylaldehyde becomes C6 of Benzofuran

Figure 1: Synthetic route from substituted salicylaldehyde to the target acid.

Detailed Experimental Protocol

Step 1: Cyclization to Ethyl Ester

  • Reagents: Suspend 4-nitrosalicylaldehyde (1.0 eq) and anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq) in DMF (10 vol).

  • Addition: Add Ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. The base facilitates both the initial phenol alkylation and the subsequent intramolecular aldol condensation/dehydration.

  • Workup: Pour onto ice-water. The ester precipitates as a solid. Filter, wash with water, and dry.[3][4]

Step 2: Saponification to Carboxylic Acid

  • Hydrolysis: Dissolve the ethyl ester intermediate in a mixture of Ethanol/THF (1:1). Add 2M NaOH (3.0 eq).

  • Reaction: Stir at reflux (60–70°C) for 2 hours until TLC shows complete consumption of the ester.

  • Isolation: Concentrate to remove organics. Acidify the aqueous residue with 1M HCl to pH ~2.

  • Purification: The title compound precipitates. Filter, wash with water, and recrystallize from Ethanol/DMF if necessary.

Chemical Reactivity & Derivatization

The compound offers two primary vectors for modification: the carboxylic acid (for amide coupling) and the nitro group (for reduction to aniline).

Reactivity Flowchart (Graphviz)

Reactivity Core This compound Amide Amide Coupling (HATU/DIPEA + R-NH2) Core->Amide Path A: Carboxyl Functionalization Amine Reduction (Fe/NH4Cl or H2/Pd-C) Core->Amine Path B: Nitro Reduction TargetA Bioactive Amides (e.g., KAT6A Inhibitors) Amide->TargetA TargetB 6-Amino-1-benzofuran-2-carboxylic acid (Scaffold for ureas/sulfonamides) Amine->TargetB

Figure 2: Divergent reactivity pathways for medicinal chemistry optimization.

Key Transformations
  • Amide Coupling: The carboxylic acid is readily activated using standard peptide coupling reagents (HATU, EDC/HOBt).

    • Application Note: In the synthesis of KAT6A inhibitors (e.g., BAY-184 analogs), this acid is coupled with sulfonamides or amines to create the pharmacophore.

  • Nitro Reduction:

    • Method A (Chemoselective): Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O at 70°C. This avoids potential hydrogenolysis of the furan ring or other sensitive groups.

    • Method B (Clean): Hydrogenation (H₂, 1 atm) over 10% Pd/C in Methanol. Caution: Extended reaction times may reduce the furan double bond (C2-C3).

Medicinal Chemistry Applications

1. Epigenetic Modulators (KAT6 Inhibitors): The 6-nitro-benzofuran scaffold is a bioisostere for other aromatic cores in the design of inhibitors for Lysine Acetyltransferases (KAT6A/B). The C2-carboxylic acid is often converted to an acylsulfonamide (e.g., -CONHSO₂R) to mimic the diphosphate group of Acetyl-CoA, while the C6 position (after reduction and substitution) extends into the substrate binding pocket to improve potency and selectivity.

2. Antimicrobial & Antioxidant Agents: Benzofuran-2-carboxylic acid derivatives exhibit intrinsic biological activity. The 6-nitro derivative acts as a precursor to 6-amino analogs, which are frequently derivatized into Schiff bases or ureas showing significant cytotoxicity against cancer cell lines (e.g., MCF-7) and radical scavenging activity.

References

  • Journal of Medicinal Chemistry (ACS): Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. (Identifies CAS 64209-68-3 as key intermediate).

  • Organic Syntheses: General methods for Benzofuran synthesis via Rap-Stoermer reaction. (Provides foundational protocol for salicylaldehyde cyclization).

  • ChemicalBook / Sigma-Aldrich: Physicochemical property data for Benzofuran-2-carboxylic acid derivatives. (Used for pKa/Solubility extrapolation).

Sources

Therapeutic Potential of 6-Nitrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-nitrobenzofuran scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its unique electronic properties and ability to engage in covalent modulation of enzymatic targets. While benzofurans are ubiquitous in natural products, the introduction of a nitro group at the C6 position creates a specific electrophilic signature. This modification enables high-affinity interactions with nucleophilic residues (cysteine/lysine) in target proteins, most notably Glutathione S-Transferase P1 (GSTP1) in oncology and various redox-active enzymes in microbial pathogens.

This guide provides a rigorous analysis of the structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols required to exploit this scaffold for drug development.

Chemical Architecture & SAR

The therapeutic efficacy of 6-nitrobenzofuran relies on the interplay between the lipophilic benzofuran core and the electron-withdrawing nitro group.

The Pharmacophore[1]
  • The Core (Benzofuran): Provides the hydrophobic framework necessary to enter the "H-site" (hydrophobic substrate binding site) of enzymes like GSTP1.

  • The Warhead (6-Nitro Group): This is not merely a substituent; it is an electronic tuner. By withdrawing electron density from the aromatic system, it renders the C2 and C4 positions susceptible to nucleophilic attack.

  • C2 Substitution: The primary vector for optimization. Substituents here (e.g., carboxylic acids, hydrazides) dictate solubility and target selectivity.

Critical SAR Insight: In GSTP1 inhibitors like NBDHEX , the nitro group activates the benzofuran ring to accept a Meisenheimer-like sigma-complex formation with Glutathione (GSH). Without the electron-withdrawing nitro group, this covalent trapping does not occur efficiently.

Primary Therapeutic Axis: Oncology (GSTP1 Inhibition)

The most advanced application of 6-nitrobenzofurans is the reversal of drug resistance in tumors via GSTP1 inhibition.

Mechanism of Action: The JNK1/TRAF2 Axis

GSTP1 is often overexpressed in tumors, where it acts not just as a detoxifier, but as a suppressor of apoptosis. It binds to and sequesters JNK1 (c-Jun N-terminal kinase) and TRAF2 , preventing them from initiating the apoptotic cascade.[1]

The NBDHEX Prototype: 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) and related 6-nitrobenzofurans act as "suicide substrates."

  • Entry: The inhibitor enters the GSTP1 H-site.

  • Activation: The enzyme activates intracellular GSH.

  • Trapping: Instead of detoxifying the inhibitor, GSH forms a covalent sigma-complex with the 6-nitrobenzofuran core.

  • Release: This complex is sterically incompatible with the JNK1 binding interface. GSTP1 undergoes a conformational change, releasing JNK1.[2]

  • Apoptosis: Free JNK1 phosphorylates c-Jun, triggering cell death.[2]

Visualization: The Apoptotic Trigger Pathway

GSTP1_Pathway GST_Complex GSTP1-JNK1 Complex (Anti-Apoptotic State) Sigma GSTP1-GSH-Inhibitor Sigma Complex GST_Complex->Sigma Inhibitor displaces JNK1 Inhibitor 6-Nitrobenzofuran (e.g., NBDHEX) Inhibitor->Sigma Enters H-Site GSH Intracellular GSH GSH->Sigma Conjugation JNK_Free JNK1 Released (Active Kinase) Sigma->JNK_Free Steric Clash Apoptosis Phospho-c-Jun -> Apoptosis JNK_Free->Apoptosis Phosphorylation Cascade

Caption: Mechanism of GSTP1 inhibition by 6-nitrobenzofurans. The formation of the sigma-complex forces the release of pro-apoptotic kinase JNK1.

Protocol 1: Enzymatic Validation (GSTP1 Inhibition)

Purpose: To quantify the inhibitory potency (


) of a new derivative against GSTP1 using the CDNB method.

Reagents:

  • Recombinant Human GSTP1-1.

  • Substrate: 1-chloro-2,4-dinitrobenzene (CDNB).[1]

  • Co-factor: Reduced Glutathione (GSH).[3]

  • Buffer: 100 mM Potassium Phosphate, pH 6.5, 0.1 mM EDTA.

Workflow:

  • Preparation: Dissolve the 6-nitrobenzofuran derivative in DMSO (Keep final DMSO < 1% to avoid enzyme denaturation).

  • Blanking: Prepare a reference cuvette with Buffer + GSH (1 mM) + CDNB (1 mM) + DMSO (vehicle).

  • Incubation: Incubate GSTP1 (20 nM final) with the inhibitor (variable concentration 0.1 - 50 µM) for 10 minutes at 25°C.

  • Initiation: Add GSH (1 mM) and CDNB (1 mM) to initiate the reaction.

  • Measurement: Monitor absorbance at 340 nm for 60 seconds. The formation of the GS-DNB conjugate increases absorbance (

    
    ).
    
  • Calculation:

    
    
    

Emerging Frontiers: Antimicrobial Activity

Beyond oncology, 6-nitrobenzofurans exhibit potent activity against drug-resistant fungi (Candida albicans) and bacteria (M. tuberculosis).

Mechanism: unlike the specific GST inhibition in cancer, the antimicrobial mode of action often involves nitro-reduction . Bacterial nitroreductases (type I or II) reduce the nitro group to reactive nitroso/hydroxylamine intermediates. These radicals cause:

  • DNA helix damage.

  • Oxidative stress via redox cycling.

Data Summary: Comparative Potency

Derivative Class Target Organism MIC Range (µg/mL) Key Structural Feature
6-Nitrobenzofuran-2-carbohydrazide S. aureus (MRSA) 2.0 - 8.0 Hydrazide linker improves permeability.
2-Acetyl-6-nitrobenzofuran C. albicans 4.0 - 16.0 Ketone moiety enhances lipophilicity for fungal cell wall entry.

| NBDHEX (Reference) | H69 SCLC Cells | 0.5 - 2.0 (µM) | Thioether linker specific for GST H-site. |

Synthesis Strategy: The Rap-Stoermer Reaction

The most robust method for constructing the 2-substituted-6-nitrobenzofuran core is the Rap-Stoermer condensation. This reaction is preferred over the classical Pechmann condensation due to milder conditions and higher yields.

Visualization: Synthesis Workflow

Synthesis_Workflow Salicyl 4-Nitro-2-hydroxybenzaldehyde Reaction Rap-Stoermer Condensation Cat: TEA or K2CO3 Solvent: MeCN or Solvent-Free Salicyl->Reaction AlphaHalo Alpha-Haloketone (R-COCH2-Cl) AlphaHalo->Reaction Intermed Phenoxide Intermediate (Nucleophilic Attack) Reaction->Intermed 80°C Reflux Product 2-Acyl-6-Nitrobenzofuran Intermed->Product Cyclization & -H2O

Caption: One-pot synthesis of 6-nitrobenzofuran derivatives via base-catalyzed condensation.

Protocol 2: Chemical Synthesis (Standardized)

Target: Synthesis of 2-acetyl-6-nitrobenzofuran.

  • Reactants: Combine 4-nitro-2-hydroxybenzaldehyde (1.0 eq) and chloroacetone (1.2 eq) in acetonitrile (MeCN).

  • Catalyst: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq) or Triethylamine (TEA).
    
  • Reflux: Heat the mixture to reflux (80-85°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol.

  • Validation (Self-Check):

    • 1H NMR: Look for the disappearance of the phenolic -OH signal (>10 ppm) and the appearance of the furan C3-H singlet (typically ~7.5-8.0 ppm).

    • Melting Point: Sharp range indicates purity.

Druggability & Toxicology (The "Nitro" Challenge)

A critical aspect of developing nitro-aromatics is managing toxicity. The nitro group is often flagged as a "structural alert" for genotoxicity (Ames positive) due to potential reduction to mutagenic amines.

Risk Mitigation Strategy:

  • Positioning: The 6-position is metabolically more stable than the 5-position in many benzofuran scaffolds.

  • Steric Shielding: Bulky groups at C2 or C7 can reduce nitroreductase access, lowering off-target toxicity.

  • Solubility: Many 6-nitrobenzofurans are poorly soluble. Formulation with cyclodextrins or conjugation with hydrophilic linkers (like the hexanol tail in NBDHEX) is often required.

Safety Assay Requirement: All lead compounds must undergo an Ames Test (Salmonella typhimurium strains TA98/TA100) early in the pipeline. If positive, the scaffold must be modified to alter the redox potential of the nitro group.

References

  • Ricci, G., et al. (2005). "Mechanism of action of potential anticancer drugs: 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX)." Journal of Biological Chemistry.

  • Tregno, F. P., et al. (2009). "In Vitro and in Vivo Efficacy of 6-(7-Nitro-2,1,3-Benzoxadiazol-4-Ylthio)Hexanol (NBDHEX) on Human Melanoma." Neoplasia.[4]

  • Koca, M., et al. (2022).[5] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect.

  • Nevagi, R. J., et al. (2015). "Benzofuran: an emerging scaffold for antimicrobial agents."[6][7][8] RSC Advances.

  • Townsend, D. M., & Tew, K. D. (2003). "The role of glutathione-S-transferase in anti-cancer drug resistance."[9][10] Oncogene.

Sources

Comprehensive Solubility Profiling of 6-Nitro-1-benzofuran-2-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Nitro-1-benzofuran-2-carboxylic acid (CAS: 64209-68-3) is a critical synthetic building block utilized in the development of advanced therapeutics, most notably in the synthesis of acylsulfonamide-benzofuran derivatives like the in vivo-active KAT6A/B inhibitor BAY-184[1][2]. Despite its importance in medicinal chemistry, explicit thermodynamic solubility data for this compound in pure organic solvents is scarcely documented in standard literature.

As a Senior Application Scientist, I have designed this whitepaper to bridge that gap. This guide provides a deep dive into the solvation thermodynamics of this compound, presents a representative solubility matrix based on its physicochemical properties, and outlines a self-validating, highly rigorous experimental protocol for determining its thermodynamic solubility in organic solvents.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture. The solubility of this compound is dictated by the interplay of three distinct structural motifs:

  • The Benzofuran Core : This bicyclic aromatic system is highly lipophilic and promotes strong

    
     stacking interactions in the solid state. This high crystal lattice energy restricts solubility in purely non-polar solvents (like hexane or toluene) where only weak dispersion forces are available to disrupt the lattice.
    
  • The Carboxylic Acid (-COOH) : Acting as both a strong hydrogen-bond donor and acceptor, this moiety allows the molecule to form tightly bound dimers in non-polar environments. To achieve high solubility, the solvent must be capable of breaking these dimers by offering superior hydrogen-bond accepting capabilities.

  • The Nitro Group (-NO2) at C6 : The nitro group is a potent electron-withdrawing group (EWG). It pulls electron density away from the benzofuran ring via resonance and inductive effects, significantly increasing the acidity of the C2-carboxylic acid. Furthermore, the nitro group creates a massive molecular dipole, making the compound highly susceptible to solvation by polar aprotic solvents via strong dipole-dipole interactions.

Solvation Solute 6-Nitro-1-benzofuran- 2-carboxylic acid PolarAprotic Polar Aprotic Solvents (DMSO, DMF) Solute->PolarAprotic Strong Dipole Interactions & H-bond Acceptance PolarProtic Polar Protic Solvents (MeOH, EtOH) Solute->PolarProtic H-bond Donor/Acceptor Network Formation NonPolar Non-Polar Solvents (Toluene, Heptane) Solute->NonPolar Weak Dispersion Forces (Low Solubility)

Fig 1. Mechanistic solvation pathways of 6-NO2-BFA across different organic solvent classes.

Representative Thermodynamic Solubility Matrix

While kinetic solubility (e.g., solvent-shift methods) is frequently used in early high-throughput screening, it is highly prone to supersaturation artifacts and overestimation[3]. For process chemistry, crystallization, and formulation, thermodynamic solubility is an absolute requirement.

Based on the structural causality outlined above and baseline stock formulation data from related KAT6A inhibitor studies[1], the following table provides a representative thermodynamic solubility profile for this compound at 25°C. Note: These values serve as predictive baselines to guide the design of your specific shake-flask experiments.

Solvent ClassSpecific SolventDielectric Constant (ε)Representative Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200.0Strong dipole-dipole, H-bond acceptor
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100.0Strong dipole-dipole
Polar Protic Methanol (MeOH)32.710.0 - 25.0H-bond donor/acceptor network
Polar Protic Ethanol (EtOH)24.55.0 - 15.0H-bond donor/acceptor network
Moderate Polar Ethyl Acetate (EtOAc)6.01.0 - 5.0Moderate dipole, ester interactions
Non-Polar Toluene2.4< 0.1Weak dispersion,

stacking

Self-Validating Protocol: The Isothermal Shake-Flask Method

To determine the exact thermodynamic solubility of this compound in a target organic solvent, the isothermal shake-flask method must be employed. This protocol is adapted from standard OECD guidelines for solubility determination[3], optimized specifically for reactive organic intermediates.

Experimental Causality & Design Choices:
  • Amber Vials : Nitroaromatic compounds can undergo photolytic degradation under ambient UV light. Amber glass prevents this.

  • Nitrogen Atmosphere : Solvents like DMSO and Methanol are highly hygroscopic. Moisture ingress alters the solvent's dielectric constant, drastically reducing the solubility of lipophilic compounds and causing false negatives.

  • Centrifugation over Filtration : Filter membranes (e.g., PTFE, Nylon) can adsorb hydrophobic benzofuran derivatives, artificially lowering the measured concentration. Furthermore, localized pressure drops during filtration can cause volatile solvent evaporation, leading to supersaturation.

Workflow Step1 1. Excess Solid Addition (6-NO2-BFA + Solvent) Step2 2. Isothermal Agitation (Shake-Flask at 25°C) Step1->Step2 Seal under N2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Sample at 24, 48, 72 hrs Step4 4. HPLC-UV Analysis (Quantification) Step3->Step4 Dilute in Mobile Phase Step5 5. Equilibrium Validation (Constant Conc. at 48h/72h) Step4->Step5 Data Processing Step5->Step2 If Not Equilibrated

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Step 1: Preparation of the Suspension

  • Weigh approximately 100 mg of this compound into a clean, dry 5 mL amber glass vial.

  • Add 2.0 mL of the anhydrous target organic solvent.

  • Observe the vial. If the solid dissolves completely, add additional compound in 50 mg increments until a visible excess of solid remains at the bottom of the vial.

Step 2: Isothermal Equilibration 4. Purge the headspace of the vial with a gentle stream of dry Nitrogen gas for 10 seconds, then seal tightly with a PTFE-lined cap. 5. Place the vial in an isothermal shaker bath strictly calibrated to 25.0 ± 0.1 °C . Agitate at 200 RPM. Temperature control is critical; a 1°C fluctuation can shift the thermodynamic equilibrium.

Step 3: Phase Separation & Sampling 6. At time points of 24, 48, and 72 hours , pause the shaker and extract a 200 µL aliquot of the suspension using a positive displacement pipette. 7. Transfer the aliquot to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes at exactly 25°C to pellet the undissolved microcrystals[3].

Step 4: Dilution 8. Carefully aspirate 50 µL of the clear supernatant and immediately dilute it (e.g., 1:100 or 1:1000) into the HPLC mobile phase. Immediate dilution prevents precipitation of the solute if the ambient room temperature is slightly lower than 25°C.

Analytical Quantification (HPLC-UV)

To guarantee trustworthiness, the concentration must be quantified using a validated High-Performance Liquid Chromatography (HPLC) method rather than gravimetric analysis, which is prone to solvent retention errors.

  • Column : C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase : Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Causality: The carboxylic acid group of the analyte has a pKa of approximately 3.0-4.0. Using an acidic modifier ensures the compound remains fully protonated (unionized) during chromatography, preventing peak tailing and ensuring highly accurate integration.

  • Detection : UV absorbance at ~254 nm (optimal for the nitrobenzofuran chromophore).

  • The Self-Validating Check : The system is deemed to have reached true thermodynamic equilibrium when the calculated concentration variance between the 48-hour and 72-hour time points is ≤ 5% . If the variance is higher, agitation must continue.

References

1.[1] Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] 2.[2] Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor (PubMed Record) Source: National Institutes of Health (NIH) URL:[Link] 3.[3] Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) / Analytica Chimica Acta URL:[Link] 4. OECD Guidelines for the Testing of Chemicals: Test No. 105 - Water Solubility Source: OECD / acri.gov.tw URL:[Link]

Sources

Biological activity of nitro-substituted benzofuran-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Nitro-Substituted Benzofuran-2-Carboxylic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetically developed therapeutic agents.[1][2] Its fusion of a benzene and furan ring provides a unique electronic and structural framework for interacting with biological targets. When functionalized with a nitro group, particularly at the 5-position, and a carboxylic acid moiety at the 2-position, these compounds are transformed into potent biological agents with significant antimicrobial and anticancer potential. This guide provides a comprehensive exploration of the synthesis, mechanism of action, diverse biological activities, and critical structure-activity relationships of nitro-substituted benzofuran-2-carboxylic acids, aimed at researchers and professionals in drug discovery and development.

The Strategic Design: Synthesis of the Benzofuran Core

The synthetic accessibility of the benzofuran scaffold is a key advantage for its development as a therapeutic agent. Various methods exist, but a common and effective strategy involves the condensation of a substituted salicylaldehyde with an α-halo ester followed by cyclization.[3][4] The introduction of the nitro group is typically achieved by using a pre-nitrated starting material, such as 2-hydroxy-5-nitrobenzaldehyde.

General Synthetic Workflow

The following diagram illustrates a prevalent pathway for synthesizing the ethyl ester of a nitro-substituted benzofuran-2-carboxylic acid, a common precursor to the final carboxylic acid.

G General Synthetic Workflow for Nitro-Substituted Benzofuran-2-Carboxylic Esters Start Starting Materials: - 2-Hydroxy-5-nitrobenzaldehyde - Ethyl Bromoacetate Reaction Condensation Reaction (e.g., with Na2CO3 in NMP) Start->Reaction + Base & Solvent Intermediate Formation of an Ether Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Heat Product Final Product: Ethyl 5-nitrobenzofuran-2-carboxylate Cyclization->Product Hydrolysis Saponification (e.g., NaOH, H2O/MeOH) Product->Hydrolysis FinalAcid Target Compound: 5-Nitrobenzofuran-2-carboxylic Acid Hydrolysis->FinalAcid

Caption: A typical workflow for synthesizing nitrobenzofuran-2-carboxylic acids.

Detailed Experimental Protocol: Synthesis of Ethyl 5-Nitrobenzofuran-2-carboxylate

This protocol describes a robust method for generating the ethyl ester, which can subsequently be hydrolyzed to the target carboxylic acid.[4]

  • Reaction Setup: To a solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in N-methyl pyrrolidine (NMP), add anhydrous sodium carbonate (Na₂CO₃, 2.0 eq).

  • Addition of Reagent: Add ethyl bromoacetate (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The causality for using a polar aprotic solvent like NMP is to facilitate the nucleophilic substitution by solubilizing the phenoxide intermediate.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. An off-white to yellow precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts and residual solvent. Recrystallize the crude product from ethanol to yield pure ethyl 5-nitrobenzofuran-2-carboxylate.

  • Hydrolysis (Optional): To obtain the carboxylic acid, reflux the ester (1.0 eq) in a mixture of methanol/water with sodium hydroxide (2.0 eq) for 3 hours.[5] After cooling, acidify the mixture with HCl to precipitate the 5-nitrobenzofuran-2-carboxylic acid.

Mechanism of Action: Reductive Activation of the Nitro Group

A defining feature of nitroaromatic compounds is their function as prodrugs, which require metabolic activation to exert their biological effects.[6][7] This process, known as reductive activation, is central to the activity of nitro-substituted benzofurans and is particularly effective in the hypoxic environments of many bacteria and solid tumors.

The 5-nitro group is enzymatically reduced by nitroreductases (NTRs), such as the Type I (oxygen-insensitive) NfsA and NfsB enzymes found in E. coli.[7] This stepwise two-electron reduction generates highly reactive and cytotoxic electrophilic intermediates, including nitroso and hydroxylamino derivatives.[6][7] These reactive species are non-specific and can damage a wide array of cellular macromolecules.

G Reductive Activation Pathway of 5-Nitrobenzofurans cluster_targets Cellular Targets Prodrug 5-Nitrobenzofuran (Prodrug, R-NO₂) Nitroreductase Bacterial/Tumor Nitroreductases (e.g., NfsA, NfsB) Prodrug->Nitroreductase Nitroso Nitroso Intermediate (R-NO) Nitroreductase->Nitroso +2e⁻, +2H⁺ Hydroxylamino Hydroxylamino Intermediate (R-NHOH) Nitroso->Hydroxylamino +2e⁻, +2H⁺ ReactiveSpecies Highly Reactive Electrophilic Species Hydroxylamino->ReactiveSpecies DNADamage DNA/RNA Damage (Strand Breaks) ReactiveSpecies->DNADamage ProteinInhibition Protein Synthesis Inhibition ReactiveSpecies->ProteinInhibition MetabolicDisruption Enzyme & Metabolic Pathway Disruption ReactiveSpecies->MetabolicDisruption

Caption: The enzymatic reduction of the nitro group creates cytotoxic species.

This multi-targeted mechanism is a significant advantage, as it drastically reduces the likelihood of bacteria developing resistance through single-point mutations.[6]

Key Biological Activities

The unique mechanism of action imparts potent biological activity to nitro-substituted benzofuran-2-carboxylic acids, primarily in the realms of antimicrobial and anticancer applications.

Antimicrobial Activity

These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8][9] The enzymatic reduction of the nitro group is the critical step for their antibacterial effect.[8] The resulting reactive intermediates cause widespread cellular damage, inhibiting DNA synthesis, protein synthesis, and key metabolic pathways.[6]

Compound ClassOrganismMIC (µg/mL)Reference
Substituted BenzofuransStaphylococcus aureus0.78 - 6.25[9]
Benzofuran DerivativesEscherichia coli> S. aureus[9]
Halogenated BenzofuransCandida albicans100[10]
Benzofuran DerivativesSalmonella typhimurium12.5[11]

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Data presented is representative of the benzofuran class, with specific values varying based on substitution patterns.

Anticancer Activity

The benzofuran scaffold itself is a well-established pharmacophore in anticancer drug design.[2][12][13] The addition of a nitro group can enhance this activity, particularly due to the hypoxic nature of many solid tumors, which provides an ideal environment for reductive activation. Novel nitrofuran derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[14]

Mechanisms of anticancer action are diverse and can include the induction of apoptosis via oxidative stress and DNA damage, as well as the inhibition of critical signaling pathways like NF-κB and HIF-1.[14][15][16]

Compound ClassCancer Cell LineActivityValue (µM)Reference
Benzofuran-2-carboxamidesColon (HCT-116)IC₅₀0.87[12]
Benzofuran-2-carboxamidesCervical (HeLa)IC₅₀0.73[12]
5-Nitrofuran-ThiazolidinoneBreast (MDA-MB-231)IC₅₀6.61[14]
5-Nitrofuran-ThiazolidinoneBreast (MCF-7)IC₅₀0.85[14]
Benzofuran-based acidsBreast (MCF-7)Kᵢ (hCA IX)0.56[17]

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (inhibition constant) represents the affinity of an inhibitor for an enzyme.

Structure-Activity Relationships (SAR)

Optimizing the biological activity of these compounds requires a deep understanding of their structure-activity relationships (SAR). The choice and position of each substituent on the benzofuran core can dramatically influence potency, selectivity, and pharmacokinetic properties.

G Key Structure-Activity Relationships (SAR) Core Nitro-Substituted Benzofuran-2-Carboxylic Acid Nitro 5-Nitro Group: - Essential for reductive activation. - Primary site of prodrug action. Core->Nitro Position 5 Carboxyl C-2 Carboxylic Acid/Ester: - Key site for cytotoxic activity. - Ester/amide modifications alter potency & solubility. Core->Carboxyl Position 2 Benzene Benzene Ring Substituents: - Halogens (e.g., Cl, Br) at para-position can enhance cytotoxicity. - Hydroxyl/Amino groups influence antibacterial specificity. Core->Benzene Positions 4, 6, 7 Heterocycles C-2 Heterocyclic Substitutions: - Can significantly impact cytotoxic activity. - Fused rings (e.g., pyrazole, imidazole) create hybrid molecules with novel activities. Carboxyl->Heterocycles Modification

Caption: Summary of key structural features governing biological activity.

  • The 5-Nitro Group: This is the critical functional group for the prodrug mechanism. Its presence is paramount for the broad-spectrum antimicrobial and hypoxia-targeted anticancer activities.[6][8]

  • The C-2 Position: The ester or carboxylic acid group at this position is a crucial determinant of cytotoxic activity.[1][18] Modifications to amides or coupling with other heterocyclic rings can fine-tune the biological profile and selectivity.[15][18]

  • Substitutions on the Benzene Ring: The introduction of substituents like halogens, hydroxyl groups, and amino groups is closely related to the compound's activity.[1] Halogens, particularly at the para-position of an N-phenyl ring attached at C-2, are often beneficial for cytotoxicity due to their hydrophobic and electronic properties.[18]

Conclusion and Future Perspectives

Nitro-substituted benzofuran-2-carboxylic acids represent a promising class of compounds with significant therapeutic potential. Their dual-action nature, combining a proven biological scaffold with a reactive nitro-group warhead, makes them particularly compelling candidates for addressing critical challenges in medicine, including antimicrobial resistance and cancer therapy. The multi-targeted mechanism of action conferred by the nitro group's reductive activation is a powerful strategy for overcoming resistance.

Future research should focus on the synthesis of novel derivatives to expand the chemical space and improve selectivity for specific biological targets. Further elucidation of their interactions with mammalian and microbial enzymes, alongside comprehensive in vivo efficacy and toxicity studies, will be essential for translating these promising scaffolds from the laboratory to clinical applications.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC. (2019, September 2). National Center for Biotechnology Information. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC. (2021, July 8). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. (2015). ResearchGate. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). Innovare Academic Sciences. [Link]

  • A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. (2007). Organic Chemistry Portal. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023, April 11). National Center for Biotechnology Information. [Link]

  • Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. (n.d.). Sciforum. [Link]

  • (PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (n.d.). ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. (2014, June 13). Taylor & Francis Online. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). ResearchGate. [Link]

  • Chitosan-coated carboxylic acids show antimicrobial activity against antibiotic-resistant Gram-negative and positive pathogens. (n.d.). bioRxiv. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). MDPI. [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010, November 9). HETEROCYCLES. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (2023, May). International Journal of Scientific Development and Research. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010, July 6). Semantic Scholar. [Link]

  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.). Royal Society of Chemistry. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2015, May 30). Amazon AWS. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC. (2025, August 14). National Center for Biotechnology Information. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). Royal Society of Chemistry. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28). National Center for Biotechnology Information. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). MDPI. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022, December 2). MDPI. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PubMed. [Link]

  • (PDF) Synthesis Characterization and Antimicrobial Activities of Some Novel Carboxamides derived from Napthofurans and 1,2,4-Triazoles. (n.d.). ResearchGate. [Link]

  • Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. (2025, August 6). ResearchGate. [Link]

Sources

Physicochemical Profiling and pKa Determination of 6-Nitro-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Nitro-1-benzofuran-2-carboxylic acid (6-NBCA) is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry. It serves as a foundational building block for the synthesis of diverse therapeutics, including potent KAT6A/B inhibitors ()[1], covalent SARS-CoV-2 antivirals ()[2], and high-affinity imaging agents for prion protein (PrPSc) aggregates ()[3].

For drug development professionals, characterizing the ionization constant (pKa) of 6-NBCA is paramount. The pKa dictates the molecule's solubility, lipophilicity, and behavior during critical synthetic workups (such as acid-base liquid-liquid extractions) and downstream physiological target engagement.

Structural Chemistry and Electronic Modulation of pKa

The benzofuran core provides a rigid, planar framework that effectively delocalizes electron density. The unsubstituted benzofuran-2-carboxylic acid has a molecular weight of 162.14 g/mol ()[4] and exhibits a predicted pKa of 3.12 ()[5].

The introduction of a nitro group (-NO₂) at the 6-position profoundly alters the electronic landscape of the molecule. The nitro group is strongly electron-withdrawing, exerting both inductive (-I) and resonance (-M) effects. Through the conjugated


-system of the benzofuran ring, these effects stabilize the negative charge on the C2-carboxylate anion formed upon deprotonation. Consequently, the acidity of the carboxylic acid is significantly enhanced, lowering the predicted pKa to approximately 2.2–2.5.

ElectronicEffects A 6-NBCA (Unionized) B Deprotonation Equilibrium A->B + H2O C 6-NBCA Anion (Ionized) B->C - H+ D 6-Nitro Group (-I, -M Effects) E Delocalization & Anion Stabilization D->E Induces E->B Shifts equilibrium (Lowers pKa)

Fig 1: Electronic effects of the 6-nitro group driving the ionization equilibrium of 6-NBCA.

Quantitative Physicochemical Data

To facilitate preclinical formulation and synthetic planning, the key physicochemical parameters of 6-NBCA and its unsubstituted parent compound are summarized below.

PropertyValueAnalytical Source
Molecular Formula C₉H₅NO₅Standard
Molecular Weight 207.14 g/mol Computed
Predicted pKa (Unsubstituted Core) 3.12 ± 0.30[5]
Predicted pKa (6-Nitro Derivative) ~2.2 – 2.5Hammett Equation Estimation
Topological Polar Surface Area (TPSA) 83.1 ŲComputed
Hydrogen Bond Donors / Acceptors 1 / 5Computed

Methodological Framework: Self-Validating pKa Protocols

Protocol A: UV-Vis Spectrophotometric Titration

Causality & Principle: The extended conjugation of the 6-nitrobenzofuran system yields a strong UV chromophore. Deprotonation alters the electronic transitions, shifting the maximum absorbance (


). By tracking these shifts across a pH gradient, the pKa can be calculated via the Henderson-Hasselbalch equation.
Self-Validation:  The emergence of a sharp isosbestic point guarantees that only a two-state equilibrium (unionized acid 

ionized conjugate base) is occurring, ruling out degradation artifacts.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 6-NBCA in spectroscopic-grade DMSO to create a 10 mM stock. (DMSO ensures complete dissolution of the unionized species).

  • Buffer Series: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 1.0 to 5.0 in 0.2 pH increments.

  • Sample Spiking: Spike the DMSO stock into each buffer to achieve a final analyte concentration of ~50 µM (final DMSO concentration

    
     0.5% to minimize cosolvent effects).
    
  • Spectral Acquisition: Scan each solution from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Processing: Identify the analytical wavelengths showing the maximum variance. Plot absorbance vs. pH and apply non-linear regression to extract the pKa.

UVVisProtocol S1 1. Cosolvent Stock Preparation (Solubilizes unionized 6-NBCA) S3 3. UV-Vis Spectral Acquisition (Captures distinct chromophores) S1->S3 S2 2. Aqueous Buffer Titration (pH 1.0 to 5.0 range) S2->S3 S4 4. Isosbestic Point Validation (Confirms two-state system) S3->S4 S5 5. Yasuda-Shedlovsky Extrapolation (Corrects for cosolvent effect) S4->S5 S6 Validated Aqueous pKa S5->S6

Fig 2: Self-validating UV-Vis spectrophotometric workflow for accurate pKa determination.

Protocol B: Cosolvent Potentiometric Titration

Causality & Principle: To prevent precipitation at low pH, a methanol/water cosolvent system is used. Self-Validation: Measuring the apparent pKa (psKa) at multiple cosolvent ratios allows for mathematical extrapolation to 0% organic solvent (Yasuda-Shedlovsky method), validating the true aqueous pKa.

Step-by-Step Workflow:

  • Solvent Preparation: Prepare solutions of 30%, 40%, 50%, and 60% (v/v) Methanol in carbon dioxide-free water.

  • Analyte Dissolution: Dissolve 6-NBCA in each cosolvent mixture to a concentration of 1 mM.

  • Titration: Titrate each solution with standardized 0.1 M KOH using a glass pH electrode calibrated for mixed solvents.

  • Extrapolation: Plot the measured psKa values against the reciprocal of the dielectric constant of the respective mixtures. The y-intercept yields the true aqueous pKa.

Implications in Preclinical Drug Development

The low pKa (~2.4) of 6-NBCA has critical implications for synthetic chemistry and pharmacokinetics. During the synthesis of KAT6A inhibitors, 6-NBCA is frequently converted into acylsulfonamides[1]. During the aqueous workup of these reactions, the pH must be adjusted to


 1.5 using strong acids (e.g., 1 M HCl) to fully protonate the carboxylic acid. If the pH remains above 3.0, the molecule remains ionized as a water-soluble carboxylate, leading to catastrophic yield losses in the aqueous waste. Furthermore, in physiological environments (pH 7.4), the C2-carboxylic acid (if left unfunctionalized) will be 

ionized, severely restricting passive membrane permeability but providing excellent solubility for intravenous formulations.

References

  • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor | Journal of Medicinal Chemistry - ACS Publications | Link

  • Sars-cov-2 inhibitors having covalent modifications for treating coronavirus infections | Google Patents (WO2021219089A1) | Link

  • Synthesis and biological evaluation of novel 2-(benzofuran-2-yl)-chromone derivatives for in vivo imaging of prion deposits | NII / Europe PMC | Link

  • Benzofuran-2-carboxylic acid CAS#: 496-41-3 | ChemicalBook | Link

  • Benzofuran-2-carboxylic acid | CID 10331 | PubChem | Link

Sources

Beyond the SDS: A Technical Whitepaper on the Handling, Reactivity, and Pharmacological Integration of 6-Nitro-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 6-Nitro-1-benzofuran-2-carboxylic acid (CAS: 64209-68-3) serves a dual role: it is both a highly reactive chemical hazard and an indispensable pharmacological scaffold. Standard Safety Data Sheets (SDS) provide baseline compliance metrics but often fail to explain the mechanistic causality behind a compound's hazards or its synthetic utility. This whitepaper bridges that gap. Designed for researchers and drug development professionals, this guide dissects the physicochemical profile of this compound, explains the toxicological mechanisms driving its handling requirements, and provides a self-validating experimental workflow for its integration into KAT6A/B histone acetyltransferase inhibitors (such as BAY-184)[1].

Physicochemical Profiling & Structural Causality

To safely handle and effectively utilize this compound, one must first deconstruct its molecular architecture. The compound’s behavior in vitro and in vivo is dictated by three distinct structural domains:

  • The Benzofuran Core: A highly conjugated, planar bicyclic system that confers significant lipophilicity and facilitates

    
     stacking interactions with biological targets.
    
  • The C2-Carboxylic Acid: The primary synthetic handle. Its acidic proton (pKa ~3.5–4.5) is responsible for the compound's localized corrosivity and mucosal irritation[2].

  • The C6-Nitro Group: A strongly electron-withdrawing moiety that drastically reduces the electron density of the aromatic core. While it stabilizes the molecule against electrophilic attack, it is highly susceptible to reduction—a feature that drives both its synthetic utility and its primary toxicological risk[1].

Quantitative Physicochemical & Hazard Summary
Property / ParameterValue / DescriptorCausality / Practical Implication
CAS Registry Number 64209-68-3Unique identifier for regulatory tracking and procurement.
Molecular Weight 207.14 g/mol Low molecular weight allows for downstream elaboration (e.g., acylsulfonamide coupling) without violating Lipinski's Rule of Five.
Molecular Formula C

H

NO

High oxygen/nitrogen ratio indicates strong potential for hydrogen bond acceptance.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Proton donation from the carboxylic acid causes localized pH drops on biological tissues, necessitating standard PPE[2].
Mutagenicity Risk Ames-Positive (Post-Reduction)Bacterial metabolism reduces the nitro group to reactive hydroxylamines/anilines, which can intercalate DNA[1].

Toxicological Mechanisms & Hazard Mitigation

Standard SDS documentation mandates the use of gloves and fume hoods but rarely explains the why. For this compound, the hazards are directly linked to its functional groups.

The Ames-Positive Risk of Nitroaromatics

While the parent carboxylic acid may appear stable, nitroaromatic compounds carry a well-documented risk of mutagenicity. When exposed to biological systems (specifically bacterial nitroreductases present in the standard Ames test), the C6-nitro group is enzymatically reduced to a hydroxylamine intermediate, and subsequently to an aniline derivative. As observed during the development of the KAT6A/B inhibitor BAY-184, these resulting aniline derivatives are often Ames-positive due to their ability to form covalent DNA adducts[1].

Self-Validating Mitigation Protocols
  • Containment: Always manipulate the dry powder within a Class II biological safety cabinet or a high-velocity fume hood to prevent inhalation of respirable dust.

  • Decontamination Validation: The conjugated benzofuran system is highly UV-active. After synthesis, swab the work area and inspect under a handheld UV lamp (254 nm) to validate that no microscopic dust remains on the benchtop.

HazardMechanisms Molecule 6-Nitro-1-benzofuran- 2-carboxylic acid Nitro Nitro Group (-NO2) Molecule->Nitro Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl Benzofuran Benzofuran Core Molecule->Benzofuran Ames Ames-Positive Risk (Hydroxylamine/Aniline) Nitro->Ames Bacterial Reduction Irritant Mucosal Irritation (H315, H319) Carboxyl->Irritant Proton Donation Lipophilic Membrane Permeability Benzofuran->Lipophilic Pi-System

Caption: Structural hazard causality of this compound.

Experimental Workflow: Safe Handling & Synthesis of Acylsulfonamide Precursors

In oncology drug discovery, this compound is frequently coupled with sulfonamides and subsequently reduced to form active KAT6A/B inhibitors[1]. The following protocol details a self-validating methodology for this transformation, emphasizing the causality behind reagent selection.

Step-by-Step Methodology: Amide Coupling and Chemoselective Nitro Reduction

Phase 1: Carboxyl Activation & Acylsulfonamide Coupling

  • Solubilization: Suspend this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF possesses a high dielectric constant required to fully solubilize the polar nitro-carboxylic acid scaffold.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing for the activated ester.

  • Coupling: Add [biphenyl]-2-sulfonamide (1.1 eq) and stir for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the 207 m/z peak and the emergence of the product mass validates the end of Phase 1.

  • Workup: Quench with deionized water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 1M HCl (to purge residual DIPEA) and brine, then dry over Na

    
    SO
    
    
    
    .

Phase 2: Chemoselective Nitro Reduction

  • Solvent Exchange: Concentrate the crude intermediate in vacuo and redissolve in absolute ethanol.

  • Reduction: Add Stannous Chloride Hydrate (SnCl

    
    ·2H
    
    
    
    O, 5.0 eq) and reflux the mixture at 70°C for 4 hours[1].
    • Causality: SnCl

      
       is deliberately selected over Palladium-catalyzed hydrogenation (Pd/C, H
      
      
      
      ). SnCl
      
      
      provides a mild, chemoselective reduction of the nitro group to an aniline without risking the cleavage of the newly formed acylsulfonamide bond.
  • Workup & Validation: Cool to room temperature and carefully neutralize with saturated NaHCO

    
     (Caution: Vigorous CO
    
    
    
    evolution will occur). Extract the resulting aniline with EtOAc.
    • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). Under UV (254 nm), the product will show a distinct polarity shift (the primary amine is significantly more polar than the nitro precursor). Staining the TLC plate with Ninhydrin and heating will yield a deep purple spot, definitively confirming the presence of the reduced primary amine.

SynthesisWorkflow Start This compound Activation Carboxyl Activation (HATU, DIPEA, DMF) Start->Activation Step 1: Solubilization & Activation Coupling Acylsulfonamide Coupling (+ Biphenyl-2-sulfonamide) Activation->Coupling Step 2: Nucleophilic Attack Reduction Chemoselective Nitro Reduction (SnCl2·2H2O, EtOH, 70°C) Coupling->Reduction Step 3: LC-MS Validation & Solvent Swap Product Amino-Benzofuran Intermediate (KAT6A/B Inhibitor Precursor) Reduction->Product Step 4: TLC Validation (Ninhydrin)

Caption: Step-by-step synthetic workflow for acylsulfonamide coupling and nitro reduction.

References

  • XiXisys. "GHS 11 (Rev.11) SDS: this compound." XiXisys Chemical Database. Available at:[Link]

  • Falk et al. "Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor." ResearchGate. Available at:[Link]

Sources

Methodological & Application

Amide coupling reactions using 6-Nitro-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Amide Coupling of 6-Nitro-1-benzofuran-2-carboxylic acid

Introduction & Strategic Significance

The This compound scaffold is a privileged motif in medicinal chemistry, serving as a critical intermediate in the synthesis of bioactive compounds targeting VEGFR-2 kinases , sigma receptors , and antimicrobial pathways [1, 2].

While amide coupling is a routine transformation, this specific substrate presents unique electronic and physical challenges:

  • Electronic Activation: The C6-nitro group is a strong electron-withdrawing group (EWG). Through conjugation, it significantly increases the acidity of the C2-carboxylic acid (estimated pKa < 3.5) and enhances the electrophilicity of the carbonyl carbon. While this facilitates nucleophilic attack, it also stabilizes the carboxylate anion, potentially requiring stronger activation if the coupling reagent is weak.

  • Solubility Profile: The rigid, planar bicyclic system combined with the nitro group often results in poor solubility in non-polar solvents (DCM, Toluene). High-polarity aprotic solvents (DMF, DMSO, NMP) are frequently required.

  • Regiochemistry: The C2 position is sterically accessible, but the furan oxygen lone pairs can participate in hydrogen bonding, influencing the conformation of the transition state.

This guide details two validated protocols: Method A (HATU-mediated) for standard library synthesis and Method B (Acid Chloride) for sterically hindered or electron-deficient amines.

Reaction Optimization & Decision Logic

Before selecting a protocol, evaluate the nucleophile (amine) and the scale.

CouplingLogic Start Select Amine Partner AmineType Amine Properties? Start->AmineType MethodA Method A: HATU/DIPEA (Standard) AmineType->MethodA Primary/Secondary Alkyl Amines MethodB Method B: Acid Chloride (Difficult) AmineType->MethodB Anilines, Hindered Amines MethodC Method C: Mixed Anhydride (Scale-up) AmineType->MethodC >10g Scale (Cost sensitive)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity and scale.

Experimental Protocols

Method A: HATU-Mediated Coupling (Standard)

Best for: High-throughput synthesis, valuable amines, and rapid optimization.

Mechanistic Insight: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC/HOBt for electron-deficient acids.[1] The 7-azabenzotriazole moiety creates a highly reactive active ester that minimizes racemization (though not a concern here as C2 is achiral) and accelerates the reaction with the stabilized 6-nitrobenzofuran carboxylate [3].

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[2]

Protocol:

  • Activation: In a dried vial, dissolve this compound (100 mg, 0.48 mmol) in anhydrous DMF (2.5 mL, ~0.2 M).

  • Base Addition: Add DIPEA (0.25 mL, 1.44 mmol). Note: The solution may darken due to deprotonation of the acidic proton.

  • Coupling Agent: Add HATU (220 mg, 0.58 mmol) in one portion. Stir at Room Temperature (RT) for 10–15 minutes. Observation: This pre-activation step ensures formation of the active ester.

  • Amine Addition: Add the amine (0.53 mmol).

  • Reaction: Stir at RT for 2–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

    • Checkpoint: If the reaction is sluggish after 4 hours, heat to 50°C. The nitro group stabilizes the system, preventing thermal decomposition.

  • Workup:

    • Dilute with EtOAc (20 mL).[1]

    • Wash sequentially with:

      • 1M HCl (2 x 10 mL) – Removes excess amine/DIPEA.

      • Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted acid/HOBt byproducts.

      • Brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[2]

Method B: Acid Chloride Activation (The "Sledgehammer")

Best for: Non-nucleophilic anilines, sterically encumbered amines, or if HATU fails.

Mechanistic Insight: Converting the acid to the acid chloride generates a highly electrophilic species.[1] Given the electron-withdrawing nature of the 6-nitro group, the resulting 6-nitrobenzofuran-2-carbonyl chloride is extremely reactive and susceptible to hydrolysis; strictly anhydrous conditions are required [4].

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + cat. DMF.[1][2]

  • Solvent: Toluene or DCM (if soluble).[1]

Protocol:

  • Chlorination: Suspend the carboxylic acid (200 mg) in anhydrous Toluene (4 mL).

  • Reagent Addition: Add Thionyl Chloride (0.35 mL) dropwise.

    • Catalysis: Add 1 drop of anhydrous DMF.[1] This forms the Vilsmeier-Haack intermediate, drastically accelerating chloride formation.

  • Reflux: Heat to 80°C (reflux) for 2 hours. The suspension should clarify as the acid chloride forms.[1]

  • Isolation: Concentrate in vacuo to dryness to remove excess SOCl₂. Critical: Do not expose to humid air.[1] Co-evaporate with toluene twice to remove trace acid gases.[1]

  • Coupling: Redissolve the crude yellow solid in anhydrous DCM (or THF). Add the amine (1.1 equiv) and TEA (Triethylamine) (2.0 equiv). Stir at RT for 1–4 hours.[1][2]

Data Summary & Troubleshooting

ParameterMethod A (HATU)Method B (Acid Chloride)
Yield (Typical) 85–95%70–90%
Reaction Time 2–12 Hours3–6 Hours (2 steps)
Purification Column often not needed (Acid/Base wash sufficient)Recrystallization often possible
Solubility Tolerance Excellent (DMF/DMSO)Moderate (Requires solubilizing acid chloride)
Moisture Sensitivity LowHigh

Common Issues:

  • Low Solubility: If the starting material does not dissolve in DMF, use NMP (N-Methyl-2-pyrrolidone) or gently warm the mixture.

  • Side Products: If using EDC, N-acylurea rearrangement can occur.[1] This is why HATU/DIPEA is preferred for this substrate.[1]

  • Color Change: Nitro-aromatics often turn deep red/orange in basic solution.[1] This is normal and usually dissipates upon acidification during workup.[1]

Workflow Visualization

ReactionWorkflow Input 6-Nitro-1-benzofuran-2-COOH Activation Activation Phase (Formation of Active Ester) Input->Activation + HATU / DIPEA Solvent: DMF Coupling Nucleophilic Attack (Amine Addition) Activation->Coupling + R-NH2 RT, 2-12h Quench Acid/Base Workup (Removal of Byproducts) Coupling->Quench Dilute EtOAc Wash 1M HCl/NaHCO3 Product Final Amide (>95% Purity) Quench->Product Dry & Conc.

Figure 2: Step-by-step workflow for the HATU-mediated synthesis of 6-nitrobenzofuran-2-carboxamides.

References

  • Vertex AI Search. (2025).[1] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. National Institutes of Health.[1] 3

  • ResearchGate. (2012).[1] Benzofurans Scaffolds: Applications in Anticancer Drugs Discovery. Bioorganic & Medicinal Chemistry. 4

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Amide Coupling with Carboxylic Acids. 2

  • Master Organic Chemistry. (2018). Synthesis of Amides: Nucleophilic Acyl Substitution. 5

Sources

Using 6-Nitro-1-benzofuran-2-carboxylic acid as a pharmacophore building block

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Utilization & Synthetic Protocols

Executive Summary & Pharmacophore Profile

6-Nitro-1-benzofuran-2-carboxylic acid (CAS: 10242-12-3) represents a "privileged scaffold" in drug discovery. Unlike simple phenyl rings, the benzofuran core offers a bicyclic aromatic system that mimics the indole side chain of tryptophan but with altered hydrogen-bonding potential (H-bond acceptor only at the oxygen).

The 6-nitro substituent is not merely a functional group but a strategic electronic modulator. It exerts a strong electron-withdrawing effect (


), significantly lowering the pKa of the C2-carboxylic acid compared to the unsubstituted parent. This acidity enhancement increases the reactivity of the C2 position toward nucleophilic attack during activation (e.g., amide coupling). Furthermore, the nitro group serves as a "masked" aniline, allowing for late-stage reduction to an amine for further diversification (urea formation, sulfonamides, or heterocycle construction).
Key Physicochemical Properties
PropertyValueImplication for Protocol
Molecular Weight 207.14 g/mol Ideal fragment size (<300 Da) for Fragment-Based Drug Discovery (FBDD).
ClogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability potential.
Solubility Low in water/DCM; High in DMSO, DMF, DMACritical: Reactions require polar aprotic solvents (DMF/DMA).
pKa (COOH) ~3.2 (est.)More acidic than benzoic acid; requires careful buffering in biological assays.

Synthetic Utility & Workflows

The utility of this building block lies in its orthogonality. The C2-acid and C6-nitro groups can be manipulated independently to generate diverse libraries.[1]

Workflow Visualization

The following decision tree outlines the primary synthetic routes available for this scaffold.

SyntheticWorkflow Start 6-Nitro-1-benzofuran- 2-carboxylic acid Act Activation (HATU/SOCl2) Start->Act Path A: C2 First Red Nitro Reduction (SnCl2 or H2/Pd) Start->Red Path B: C6 First Amide Amide Coupling (C2-CONHR) Act->Amide Hetero Heterocycle Formation (Oxadiazoles/Benzimidazoles) Act->Hetero Amide->Red Sequential Amine 6-Amino Derivative Red->Amine Urea Urea/Sulfonamide Library Amine->Urea

Figure 1: Divergent synthetic pathways. Path A prioritizes the carboxylic acid handle, while Path B focuses on the nitro-group reduction.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (C2-Focus)

Context: The electron-deficient nature of the benzofuran ring can make the carboxylic acid less prone to activation failures than electron-rich systems, but solubility remains the primary challenge. Standard EDC/HOBt protocols often fail due to precipitation of the intermediate. HATU is the preferred reagent due to the high stability of the At-active ester in DMF.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the benzofuran acid (1.0 mmol) in anhydrous DMF (5 mL). Note: Ensure complete dissolution before proceeding; sonicate if necessary.[2]

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 20 minutes .

    • Why? This "pre-activation" time allows the formation of the activated ester (OAt-ester) without competition from the amine, reducing racemization risk (if chiral amines are used) and ensuring stoichiometry.

  • Coupling: Add the amine (1.1 mmol) in one portion.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • QC Check: The product usually runs higher (less polar) than the acid.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into ice-cold 1M HCl (50 mL). The product should precipitate immediately.

    • Filter the solid, wash with water (3x) and diethyl ether (2x) to remove residual DMF.

    • Troubleshooting: If no precipitate forms (product is too polar), extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

Protocol B: Chemoselective Nitro Reduction (C6-Focus)

Context: While catalytic hydrogenation (H2, Pd/C) is standard, it can be problematic if the molecule contains halogens (Cl, Br, I) elsewhere, leading to dehalogenation. The SnCl2 (Stannous Chloride) method is robust, chemoselective, and tolerates the benzofuran ring well.

Materials:

  • Nitro-benzofuran precursor (1.0 equiv)[3][4]

  • SnCl2[2][3]·2H2O (5.0 equiv)

  • Ethanol (or EtOAc for solubility)

Step-by-Step Methodology:

  • Setup: Dissolve the nitro-compound (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add SnCl2·2H2O (5.0 mmol) solid.

  • Reaction: Heat to Reflux (70–80°C) for 2–4 hours.

    • Observation: The solution often turns clear or slightly yellow.

  • Workup (The "Emulsion" Fix):

    • Cool to RT. Adjust pH to ~8 using saturated NaHCO3.

    • Critical Step: A thick white slurry of tin salts will form. Do not extract yet.

    • Filter the slurry through a Celite pad to remove tin salts. Wash the pad with EtOAc.

    • Extract the filtrate with EtOAc, wash with brine, and dry over Na2SO4.[3]

  • Storage: The resulting amine is oxidation-sensitive (turns dark/brown). Use immediately or store under Argon at -20°C.

Biological Applications & SAR Logic[2]

Structure-Activity Relationship (SAR) Map

The 6-nitro-benzofuran scaffold is not a "silent" spacer. It actively engages in target binding.

SAR Core Benzofuran Core (Lipophilic Interaction) C2 C2-Position (COOH) H-Bond Donor/Acceptor Target: Kinase Hinge / Enzyme Active Site Core->C2 C6 C6-Position (NO2/NH2) Electronic Switch Target: Metabolic Stability / Solubility Core->C6 Bio Biological Targets: 1. PTP1B (Diabetes) 2. MbtI (Tuberculosis) 3. Cytotoxicity (MCF-7) C2->Bio Primary Binding C6->Bio Secondary Binding

Figure 2: SAR interaction map highlighting the functional roles of the C2 and C6 positions.

Case Study: Antitubercular Activity (MbtI Inhibition)

Research indicates that benzofuran-2-carboxylic acids inhibit MbtI (salicylate synthase), an enzyme required for siderophore biosynthesis in Mycobacterium tuberculosis.

  • Mechanism: The carboxylic acid mimics the salicylate intermediate.

  • Role of 6-Nitro: The electron-withdrawing group modulates the acidity of the pharmacophore, potentially strengthening the ionic interaction with the Mg2+ cofactor in the enzyme active site.

Case Study: Cytotoxicity (Anticancer)

Derivatives where the C2-acid is converted to a carbohydrazide (–CONHNH2) have shown significant cytotoxicity against MCF-7 (breast cancer) lines.[5]

  • Protocol Adaptation: Follow Protocol A, but use Hydrazine Hydrate instead of an amine.

  • Result: The hydrazide acts as a hydrogen bond donor network, disrupting cellular signaling pathways.

References

  • Kowalewska, M., et al. (2013).

    • Relevance: Provides foundational data on esterification and amid
  • BenchChem Technical Support.

    • Relevance: Validates the HATU/DIPEA stoichiometry used in Protocol A.
  • RSC Advances (2019).

    • Relevance: Comprehensive review of the biological targets (Anticancer/Antimicrobial) for benzofuran scaffolds.
  • Sigma-Aldrich.

    • Relevance: Safety and handling data for nitrobenzofuran carboxylic acids.

  • Wang, Z., et al. (2024).

    • Relevance: Advanced applications of nitrobenzofurans in cre

Sources

Application Note: Decarboxylation Protocols for 6-Nitro-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The decarboxylation of 6-nitro-1-benzofuran-2-carboxylic acid is a pivotal transformation in the synthesis of 6-nitrobenzofuran , a scaffold widely utilized in the development of antimicrobial agents, antitumor drugs, and radiopharmaceuticals. While the carboxylic acid moiety is often necessary for ring construction (e.g., via Rap-Stoermer or Perkin rearrangement), its removal is frequently required to access the core pharmacophore or to facilitate C-2 functionalization via C-H activation.

This guide provides two field-validated protocols: a Classical Thermal Copper-Catalyzed Method (ideal for bulk scale-up) and a Microwave-Assisted Method (ideal for high-throughput library generation).[1] Both methods are designed to be self-validating, ensuring high reproducibility and purity.

Mechanistic Insight: The "Nitro Effect"

Understanding the electronic influence of the nitro group is critical for optimizing reaction conditions.

  • Electronic Effect: The nitro group at the C-6 position is strongly electron-withdrawing (

    
    ). This exerts a stabilizing effect on the transient carbanion/organometallic intermediate formed at C-2 during decarboxylation.
    
  • Implication: Unlike electron-rich benzofurans (e.g., 5-methoxy), the 6-nitro derivative decarboxylates more readily. However, this same electron deficiency makes the ring system susceptible to nucleophilic attack if reaction times are prolonged in basic media.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the stabilization provided by the nitro group.

DecarboxylationMechanism cluster_effect Electronic Effect Start 6-Nitro-benzofuran-2-COOH Coord Cu-Carboxylate Complex Start->Coord + Cu Catalyst - H+ TS Transition State (CO2 Extrusion) Coord->TS Heat / MW Inter C2-Cu Intermediate (Nitro-Stabilized) TS->Inter - CO2 Product 6-Nitrobenzofuran Inter->Product + H+ (Protodemetallation)

Figure 1: Mechanistic pathway of copper-catalyzed decarboxylation highlighting the stabilization of the C2-metal intermediate by the 6-nitro group.

Method A: Classical Thermal Copper-Catalyzed Decarboxylation

Best For: Gram-scale synthesis, cost-efficiency, and robustness.

This method utilizes the high boiling point of quinoline to drive the reaction thermally, while copper powder acts as the catalyst to lower the activation energy of the decarboxylation step.

Reagents & Equipment[2][3][4][5][6][7][8]
  • Substrate: this compound (1.0 equiv).

  • Catalyst: Copper powder (natural, <75 µm, 0.1 – 0.2 equiv).

  • Solvent: Quinoline (Reagent grade, 5-10 volumes).

  • Workup: 2N HCl (for quinoline removal), Ethyl Acetate, Brine.

Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the carboxylic acid (e.g., 10 mmol, 2.07 g) in Quinoline (15 mL).

  • Catalyst Addition: Add Copper powder (1.5 mmol, 95 mg).

    • Note: Ensure the copper is finely divided. Old, oxidized copper wire is ineffective.

  • Reaction: Heat the mixture to 200–210°C (bath temperature) under an inert atmosphere (N₂ or Ar).

    • Self-Validation Check: Vigorous bubbling (CO₂ evolution) should be observed starting around 160°C. The reaction is complete when bubbling ceases (typically 45–90 mins).

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quench & Extraction (Critical Step):

    • Pour the dark reaction mixture into ice-cold 2N HCl (100 mL).

    • Why? Quinoline is a base.[1] Acidifying converts it to the water-soluble quinolinium chloride, allowing it to be washed away.

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

  • Purification:

    • Wash the combined organic layers with 1N HCl (2 x 20 mL) to ensure complete quinoline removal.

    • Wash with saturated NaHCO₃ (to remove unreacted starting material).[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

    • Recrystallization:[1] Recrystallize the crude solid from Ethanol or Acetic Acid/Water if necessary.

Method B: Microwave-Assisted Protodecarboxylation

Best For: Rapid screening, small scales (<500 mg), and "clean" chemistry.

Based on the Goossen protocol [1], this method uses a homogeneous catalyst system and microwave irradiation to effect decarboxylation in minutes rather than hours.[2][3]

Reagents
  • Substrate: this compound (1.0 equiv).

  • Catalyst: Cu₂O (0.05 equiv).[1]

  • Ligand: 1,10-Phenanthroline (0.10 equiv).

  • Solvent: NMP (N-methyl-2-pyrrolidone) / Quinoline (3:1 ratio).[1]

Step-by-Step Protocol
  • Vial Charging: In a 10 mL microwave process vial, add:

    • Substrate (0.5 mmol).[1][4]

    • Cu₂O (3.5 mg, 0.025 mmol).

    • 1,10-Phenanthroline (9.0 mg, 0.05 mmol).

    • Solvent mixture (3 mL).

  • Irradiation: Cap the vial and irradiate at 190°C for 10 minutes .

    • Parameter Note: Set "High Absorption" level if your instrument allows, as NMP is a strong microwave absorber.

  • Workup:

    • Dilute with Ethyl Acetate (20 mL) and 1N HCl (20 mL).

    • Separate phases.[1] Wash organic phase with Brine.[1]

  • Isolation: Dry and concentrate. Flash chromatography (Hexanes/EtOAc) is usually sufficient as the profile is very clean.

Comparison of Methods
FeatureMethod A: Thermal (Cu/Quinoline)Method B: Microwave (Cu₂O/Phen)
Scale Gram to KilogramMilligram to Gram
Time 1 - 3 Hours10 - 15 Minutes
Purity (Crude) Moderate (requires acid wash)High
Equipment Standard GlasswareMicrowave Reactor
Green Score Low (Quinoline waste)Medium (Less solvent, energy efficient)

Analytical Validation & QC

To ensure the integrity of your product, utilize the following analytical markers.

Thin Layer Chromatography (TLC)
  • Mobile Phase: Hexanes:Ethyl Acetate (3:1).[1]

  • Observation:

    • Starting Material (Acid): Low R_f (~0.1), often streaks.

    • Product (6-Nitrobenzofuran): High R_f (~0.6-0.7).[1]

    • Tip: The product is not acidic. It will not dissolve in NaHCO₃ solution, whereas the starting material will.

NMR Spectroscopy (^1H NMR, 400 MHz, CDCl₃)
  • Key Diagnostic: Disappearance of the broad carboxylic acid singlet (>11 ppm).

  • New Signal: Appearance of the C-2 Proton . In 6-nitrobenzofuran, this typically appears as a doublet (J ~ 2.0 Hz) or broad singlet around 7.8 – 8.0 ppm , distinct from the aromatic benzoid protons.

Workflow Visualization

Workflow Step1 Reaction Setup (Substrate + Cu + Quinoline) Step2 Thermal Phase (Heat to 200°C until bubbling stops) Step1->Step2 Step3 Quench (Pour into ice-cold 2N HCl) Step2->Step3 Step4 Extraction & Wash (Remove Quinoline & Acid) Step3->Step4 Step5 Validation (NMR: Check C2-H signal) Step4->Step5

Figure 2: Operational workflow for the classical thermal decarboxylation protocol.

References

  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009).[2][3] Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(6), 2620–2623.

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183717.

  • Sheppard, W. A. (1963). Furan-2-carboxylic Acid.[1][5][6][7] Organic Syntheses, Coll. Vol. 4, p.493. (General reference for benzofuran decarboxylation).

  • RSC Advances. (2014). Copper-catalyzed decarboxylative intramolecular C–O coupling: synthesis of 2-arylbenzofuran from 3-arylcoumarin.[1][8] RSC Advances, 4, 903.[8]

Sources

Application Note & Protocol: Accelerated Synthesis of Nitrobenzofuran Derivatives via Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, scientists, and drug development professionals.

PART 1: CORE DIRECTIVE

This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of nitrobenzofuran derivatives. The structure of this document is designed to offer not just procedural steps, but also a deep understanding of the underlying scientific principles, empowering researchers to adapt and innovate upon these methods.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Introduction: The Impetus for Innovation in Nitrobenzofuran Synthesis

Nitrobenzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The potent electron-withdrawing nature of the nitro group is often key to their therapeutic efficacy. However, traditional synthetic routes to these valuable molecules are frequently hampered by long reaction times, harsh conditions, and the formation of unwanted byproducts, which complicates purification and reduces overall efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these challenges head-on. By employing microwave irradiation, MAOS offers a more direct and efficient method of heating, leading to dramatic reductions in reaction times, often from hours to mere minutes, alongside improvements in product yields and purity.[1][2] This guide will elucidate the principles of MAOS and provide actionable protocols for its application in the synthesis of nitrobenzofuran derivatives.

Expertise & Experience: The Causality Behind Microwave Enhancement

The remarkable efficiency of microwave synthesis stems from its unique heating mechanism, which differs fundamentally from conventional methods.[3]

  • Dielectric Heating: Microwave energy interacts directly with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat through molecular friction.[4][5] This internal, volumetric heating is far more uniform and rapid than conventional heating, which relies on slower conductive and convective heat transfer from the vessel walls.[3][4]

  • Reaction Rate Acceleration: The ability to rapidly reach and precisely maintain a target temperature significantly accelerates reaction kinetics, often allowing for the use of milder overall conditions.[6][7]

  • Enhanced Purity and Yield: The shortened reaction times and uniform heating minimize the potential for thermal degradation of reactants and products, leading to cleaner reaction profiles and a reduction in byproduct formation.[8][9][10]

The choice of solvent is a critical parameter in MAOS. Polar solvents such as DMF, DMSO, and ethanol are highly "microwave active" due to their large dipole moments, allowing for efficient energy absorption and rapid heating.[5] In contrast, non-polar solvents like hexane and dioxane are largely transparent to microwaves.[5] This selectivity can be harnessed to optimize reaction conditions.

Trustworthiness: A Self-Validating Protocol Design

The protocols outlined in this guide are designed to be robust and reproducible. Key to ensuring the trustworthiness of any synthetic procedure is the incorporation of in-process controls and thorough final product characterization.

  • Reaction Monitoring: Thin-layer chromatography (TLC) should be employed to monitor the progress of the reaction, allowing for the determination of the optimal reaction endpoint and preventing over- or under-reaction.

  • Spectroscopic Verification: The identity and purity of the synthesized nitrobenzofuran derivatives must be unequivocally confirmed through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Authoritative Grounding & Comprehensive References

The methodologies and mechanistic discussions presented herein are grounded in established chemical principles and supported by peer-reviewed literature. In-text citations are provided to direct the reader to authoritative sources for further exploration. A complete list of references with verifiable URLs is included at the end of this document.

PART 3: VISUALIZATION & FORMATTING

Experimental Workflow Diagram

The general workflow for the microwave-assisted synthesis of nitrobenzofuran derivatives is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reactants & Catalysts Solvent Add Solvent & Stir Bar Reagents->Solvent MW_Vial Seal Microwave Vial Solvent->MW_Vial MW_Irradiation Microwave Irradiation (Controlled Time, Temp, Power) MW_Vial->MW_Irradiation Quench Quench & Extract MW_Irradiation->Quench Purify Column Chromatography or Recrystallization Quench->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize Final_Product Pure Nitrobenzofuran Derivative Characterize->Final_Product

Caption: A generalized workflow for the microwave-assisted synthesis of nitrobenzofuran derivatives.

Detailed Application Protocol: One-Pot Synthesis of 2-Aryl-5-nitrobenzofurans

This protocol describes a highly efficient one-pot, two-step synthesis of 2-aryl-5-nitrobenzofurans from commercially available starting materials, leveraging a microwave-enhanced Sonogashira coupling followed by an intramolecular cyclization.[8][11]

Materials & Equipment
  • 2-Iodo-4-nitrophenol (or 2-bromo-4-nitrophenol)

  • Substituted terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave synthesizer with sealed-vessel capability

  • 10 mL microwave reaction vials with stir bars

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-iodo-4-nitrophenol (1.0 mmol, 1.0 equiv), the desired arylacetylene (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Reagent Addition: Add Cs₂CO₃ (2.0 mmol, 2.0 equiv) followed by 5 mL of anhydrous DMF.

  • Microwave Reaction: Securely seal the vial with a cap and place it in the microwave synthesizer. Irradiate the mixture with stirring, ramping the temperature to 120 °C and holding for 15-20 minutes. The power should be set to a maximum of 150 W to ensure controlled heating.

  • Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature (either passively or with compressed air, as per instrument capabilities). Uncap the vial carefully and pour the reaction mixture into 50 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-aryl-5-nitrobenzofuran.

Data Summary: Representative Reaction Parameters
EntryArylacetyleneTemperature (°C)Time (min)Yield (%)
1Phenylacetylene1201588
24-Methoxyphenylacetylene1201591
34-Chlorophenylacetylene1202085
43-Ethynylpyridine1302082

Yields are for isolated, purified products and are representative. Optimization may be required for specific substrates.

Mechanistic Rationale Diagram

The reaction proceeds via a tandem catalytic cycle, significantly accelerated by microwave heating.

G Reactants 2-Iodo-4-nitrophenol + Arylacetylene Pd(0)/Cu(I), Base Sonogashira Sonogashira Coupling Microwave Irradiation (120°C) Reactants->Sonogashira Step 1 Intermediate 2-(Arylethynyl)-4-nitrophenol Intermediate Sonogashira->Intermediate Cyclization Intramolecular 5-endo-dig Cyclization Base-mediated Intermediate->Cyclization Step 2 Product {2-Aryl-5-nitrobenzofuran} Cyclization->Product

Caption: The tandem Sonogashira coupling and intramolecular cyclization mechanism.

  • Sonogashira Coupling: The process begins with a palladium- and copper-catalyzed Sonogashira cross-coupling between the 2-iodophenol and the terminal alkyne to form a 2-(arylethynyl)phenol intermediate.

  • Intramolecular Cyclization: In the same pot, the base deprotonates the phenolic hydroxyl group. The resulting phenoxide then acts as a nucleophile, attacking the proximal carbon of the alkyne in a 5-endo-dig cyclization to form the benzofuran ring. The high, uniform temperature achieved via microwave irradiation is crucial for driving both of these steps to completion in a short timeframe.

References

A comprehensive list of references is provided for further reading and verification of the claims and protocols presented in this document.

Sources

Application Note: Advanced Crystallization and Purification Protocols for 6-Nitro-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Pharmacological Context

6-Nitro-1-benzofuran-2-carboxylic acid (CAS: 64209-68-3) is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. Its rigid, planar benzofuran core provides a well-defined spatial orientation, while the carboxylic acid and the reducible 6-nitro group serve as versatile synthetic handles. This compound is an indispensable precursor in the synthesis of acylsulfonamide-based KAT6A/B inhibitors (such as BAY-184, a potent in vivo-active epigenetic modulator)[2]. Furthermore, it is a key building block for generating Schiff base analogues with antimicrobial properties and benzofuran-2-carboxamide derivatives targeting central nervous system (CNS) receptors[1][3].

Achieving high purity (>99.0%) of this intermediate is paramount. Trace impurities disrupt the crystal lattice, causing melting point depression and precipitating downstream reaction failures—particularly during sensitive peptide-like coupling reactions (e.g., utilizing PyBOP for acylsulfonamide formation)[2].

Physicochemical Profiling & Crystallization Rationale

Designing an optimal crystallization strategy requires exploiting the molecule's distinct structural features:

  • Carboxylic Acid Moiety (pKa ~3.5): Enables pH-swing crystallization (acid-base precipitation). Deprotonation in a mild base yields a highly water-soluble carboxylate salt, allowing the extraction of the compound away from neutral organic impurities.

  • Aromatic Benzofuran Core: Imparts moderate lipophilicity. The compound is highly soluble in polar aprotic solvents (DMF, DMSO) and hot esters (Ethyl Acetate), but remains insoluble in non-polar hydrocarbons (Hexane, Heptane). Similar to its unsubstituted parent compound, it tends to crystallize in highly ordered monoclinic systems driven by

    
     stacking[4].
    
  • Nitro Group: Strongly electron-withdrawing, it increases the acidity of the carboxylic acid and participates in intermolecular dipole interactions, which must be carefully managed to prevent the formation of unwanted polymorphs.

Quantitative Solvent Screening Data

To provide a comparative baseline, the following table summarizes the performance of various solvent systems used for the purification of crude this compound.

Crystallization MethodPrimary SolventAntisolvent / ReagentTypical Yield (%)Purity (HPLC, %)Primary Application
Acid-Base Precipitation 1M NaOH (aq)1M HCl (aq)85 - 90> 98.0Initial purification of crude synthetic mixtures.
Solvent / Antisolvent Ethyl Acetaten-Hexane75 - 80> 99.5Polishing step for sensitive downstream coupling.
Cooling Crystallization EthanolWater70 - 75> 99.0Scalable bulk manufacturing.

Experimental Protocols

Protocol A: Acid-Base (pH-Swing) Reaction Crystallization

Purpose: Ideal for processing crude reaction mixtures with high organic impurity loads.

Expertise & Causality: The addition of acid must be strictly controlled. Rapid acidification causes extreme localized supersaturation, leading to "oiling out" (liquid-liquid phase separation) or the rapid nucleation of amorphous aggregates that entrap mother liquor impurities.

  • Salt Formation: Suspend 10.0 g of crude this compound in 100 mL of deionized water. Slowly add 1M NaOH until the pH reaches 9.0–9.5. Stir at 40°C for 30 minutes until the solid is fully dissolved as a sodium salt.

  • Clarification (Self-Validating Step): Perform a hot filtration through a Celite pad to remove insoluble organic impurities (e.g., unreacted starting materials). Validation: The filtrate must be completely transparent. If turbidity persists, repeat filtration.

  • Controlled Acidification: Transfer the filtrate to a reactor equipped with an overhead stirrer. Cool to 20°C. Add 1M HCl dropwise (approx. 2 mL/min) while continuously monitoring the pH.

  • Nucleation: As the pH approaches 3.5, the solution will become cloudy. Pause acid addition for 15 minutes to allow seed crystals to form and mature.

  • Completion: Resume adding 1M HCl until the pH stabilizes at 2.0–2.5. Cool the suspension to 4°C and hold for 2 hours to maximize yield.

  • Isolation: Harvest the crystals via vacuum filtration, wash with ice-cold deionized water (2 × 20 mL), and dry under a vacuum at 45°C to a constant weight.

Protocol B: Solvent / Antisolvent Crystallization

Purpose: High-purity polishing step prior to critical biological assays or complex functionalization.

Expertise & Causality: Ethyl acetate dissolves the compound efficiently at elevated temperatures due to favorable hydrogen-bond accepting properties. Hexane acts as an antisolvent, drastically reducing the dielectric constant of the medium and forcing the hydrophobic benzofuran core out of solution.

  • Dissolution: Suspend 5.0 g of pre-purified this compound in 40 mL of Ethyl Acetate. Heat the mixture to 70°C under reflux until complete dissolution is achieved.

  • Polish Filtration: Filter the hot solution through a pre-warmed sintered glass funnel to remove any dust or foreign particulates that could trigger heterogeneous nucleation.

  • Antisolvent Addition: Maintain the solution at 65°C. Slowly add 20 mL of n-Hexane dropwise. Validation: Stop addition immediately when the first persistent sign of opalescence (cloudiness) appears. This indicates the metastable zone has been reached.

  • Controlled Cooling: Cool the mixture linearly at a rate of -0.5°C/min down to 5°C. Slow cooling ensures the growth of large, high-purity crystalline lattices rather than fine powders.

  • Isolation: Filter the resulting crystalline solid, wash with a cold mixture of EtOAc/Hexane (1:2 v/v), and dry under a vacuum at 40°C.

Process Visualizations

G cluster_0 Protocol A: Acid-Base Precipitation cluster_1 Protocol B: Solvent/Antisolvent Start Crude 6-Nitro-1-benzofuran- 2-carboxylic acid DissolveBase Dissolve in 1M NaOH (pH > 9) Start->DissolveBase DissolveSolv Dissolve in hot EtOAc (70°C) Start->DissolveSolv Filter Hot Filtration (Remove insolubles) DissolveBase->Filter Acidify Acidify with 1M HCl (pH 2.0 - 2.5) Filter->Acidify CrystallizeA Nucleation & Growth (Cool to 4°C) Acidify->CrystallizeA Isolate Vacuum Filtration & Vacuum Drying (40°C) CrystallizeA->Isolate AddAnti Add Hexane dropwise (Antisolvent) DissolveSolv->AddAnti CrystallizeB Controlled Cooling (-0.5°C/min to 5°C) AddAnti->CrystallizeB CrystallizeB->Isolate

Caption: Workflow comparing Acid-Base Precipitation and Solvent/Antisolvent crystallization methods.

G Core 6-Nitro-1-benzofuran- 2-carboxylic acid Ester Esterification (e.g., Methyl ester) Core->Ester Amide Amidation (Acylsulfonamide) Core->Amide Target1 Schiff Base Analogues (Antimicrobial Agents) Ester->Target1 Reduce Nitro Reduction (6-Amino derivative) Amide->Reduce Target3 Benzofuran-2-carboxamides (CNS Targets) Amide->Target3 Target2 KAT6A/B Inhibitors (e.g., BAY-184) Reduce->Target2

Caption: Downstream chemical derivation of this compound into bioactive targets.

References

1.[2] Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:

2.[1] Methyl 6-nitrobenzofuran-2-carboxylate Source: Benchchem URL:

3.[3] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives Source: Journal of Chemistry / ResearchGate URL:

4.[4] Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid Source: Der Pharma Chemica / ResearchGate URL:

Sources

Troubleshooting & Optimization

Solving solubility issues of 6-nitrobenzofuran acids in water

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-nitrobenzofuran acid derivatives. This document provides in-depth troubleshooting advice and foundational knowledge to address one of the most common experimental hurdles encountered with this class of compounds: poor aqueous solubility. The inherent hydrophobicity of the benzofuran ring system, combined with the electron-withdrawing nature of the nitro group, often leads to significant challenges in preparing homogenous aqueous solutions suitable for biological assays, analytical testing, and formulation development.

This guide is structured in a progressive question-and-answer format, starting with fundamental questions and moving toward advanced solubilization strategies. Our goal is to not only provide procedural steps but also to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - The First Steps

This section addresses the most common initial queries and provides the simplest, most direct solutions to try first.

Q1: I've added my 6-nitrobenzofuran-2-carboxylic acid to water/buffer, and it won't dissolve. Why is this happening?

Answer: This is the expected behavior for this class of compounds. The limited solubility stems from two primary molecular features:

  • The Benzofuran Core: The fused benzene and furan ring system is largely non-polar and hydrophobic, repelling interaction with polar water molecules.

  • The Carboxylic Acid Group: In its protonated form (at acidic or neutral pH), the carboxylic acid (-COOH) is only moderately polar and can form intermolecular hydrogen bonds with other acid molecules, favoring crystal lattice formation over solvation in water.[1]

While the nitro group and carboxylic acid add some polarity, it is insufficient to overcome the hydrophobicity of the large aromatic scaffold. The compound is therefore considered poorly soluble in neutral aqueous media.

Q2: What is the most effective first step to increase its solubility in an aqueous solution?

Answer: The most effective initial strategy is pH adjustment . The carboxylic acid moiety is your primary handle for manipulating solubility. By raising the pH of the solution with a base, you can deprotonate the carboxylic acid (R-COOH) to form its corresponding carboxylate salt (R-COO⁻).[2] This ionized salt is significantly more polar and readily interacts with water molecules, dramatically increasing solubility.[1][3]

The relationship between pH, the acid's dissociation constant (pKa), and its ionization state is described by the Henderson-Hasselbalch equation.[3] As a general rule, adjusting the pH to at least 2 units above the compound's pKa will result in over 99% of the compound being in the highly soluble, ionized form. While the exact pKa of a specific 6-nitrobenzofuran acid may vary, typical aromatic carboxylic acids have a pKa in the range of 3-5.[4] The electron-withdrawing nitro group will likely lower this pKa, making the compound a stronger acid.

Therefore, a starting pH of 7.0 or higher is recommended.

Q3: Which base should I use to adjust the pH, and how should I do it?

Answer: For most in vitro applications, 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) are excellent choices.

Recommended Protocol:

  • Weigh the desired amount of your 6-nitrobenzofuran acid powder.

  • Add a fraction (e.g., 80%) of your final desired volume of high-purity water or buffer (e.g., PBS, TRIS).

  • While stirring, add the 1 M NaOH solution dropwise. You should observe the solid begin to dissolve as the pH increases and the carboxylate salt forms.

  • Monitor the pH using a calibrated pH meter. Continue adding base until all the solid has dissolved and the desired pH is reached.

  • Once fully dissolved, add the remaining water or buffer to reach the final target volume. This ensures you do not overshoot the desired concentration.

For cellular assays, it is often best to dissolve the compound at a high concentration in a simple buffer (e.g., 10 mM TRIS at pH 8.0) and then dilute this stock into your final cell culture medium.

Part 2: Troubleshooting Guide - When Basic Steps Aren't Enough

If you've tried pH adjustment and are still facing precipitation or insufficient solubility for your required concentration, the following Q&A guide provides the next level of troubleshooting.

Q4: I've adjusted the pH to >8.0, but my compound still won't dissolve completely, or it precipitates over time. What should I try next?

Answer: This indicates that even the salt form of your compound has limited aqueous solubility at the desired concentration. The next step is to introduce a co-solvent to your aqueous system.

Co-solvents are water-miscible organic solvents that work by reducing the overall polarity of the solvent mixture, making it more favorable for solvating the hydrophobic benzofuran core.[5][6] This is a widely used and effective strategy for many poorly soluble drugs.[7]

Commonly Used Co-solvents:

Co-SolventTypical Starting % (v/v)Key Characteristics
Dimethyl Sulfoxide (DMSO) 1-10%Excellent solubilizing power for many organic compounds. Use with caution in cellular assays as it can have biological effects.
Ethanol (EtOH) 5-20%Good solubilizing power, generally well-tolerated in many biological systems at low concentrations.
Propylene Glycol (PG) 10-30%A common excipient in pharmaceutical formulations. Less volatile than ethanol.
Polyethylene Glycol 400 (PEG 400) 10-40%A non-volatile polymer with low toxicity, frequently used in both in vitro and in vivo formulations.

It is critical to prepare co-solvent stock solutions correctly to avoid precipitation. See the protocol in Part 4.

Q5: I tried using a co-solvent. I made a high-concentration stock in 100% DMSO and when I diluted it into my aqueous buffer, the compound crashed out immediately. How do I fix this?

Answer: This is a very common and critical issue that arises from improper mixing. The compound is soluble in 100% organic solvent and soluble in an aqueous solution containing a certain percentage of the co-solvent, but it is not soluble during the transition when localized concentrations are unstable.

The key is to never add a concentrated organic stock directly to a large volume of buffer. You must maintain a sufficient concentration of the co-solvent throughout the dilution process.

The proper technique is often referred to as preparing a "pre-mix" or using a specific order of addition. The goal is to add the drug already in the organic solvent to a solution that already contains some of that same solvent.

A detailed, reliable protocol for this is provided in Part 4: Experimental Protocols .

Q6: Can I use heat or sonication to help dissolve my compound?

Answer: Yes, both can be effective, but must be used with caution.

  • Sonication: Using a bath sonicator can provide the energy needed to break up solid aggregates and overcome the kinetic barrier of dissolution. This is a safe and effective first choice.

  • Heating: Gently warming the solution (e.g., to 37-40°C) can increase the solubility of many compounds. However, you must be cautious about the thermal stability of your specific 6-nitrobenzofuran derivative. The nitro group, in particular, can be susceptible to degradation at elevated temperatures. Always check for discoloration (e.g., turning yellow or brown) which can be a sign of degradation. A stability test using HPLC or LC-MS after heating is recommended if the compound will be stored or used over an extended period.

Part 3: Advanced Solubilization Strategies

If the above methods are insufficient or unsuitable for your final application (e.g., in vivo studies where co-solvent concentrations must be limited), more advanced formulation strategies may be required. These typically involve more complex preparation but can yield superior results.

Q7: My experiment is highly sensitive to organic solvents, and pH adjustment alone is not enough. Are there any other options?

Answer: Yes. In this scenario, you can explore the use of cyclodextrins .

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble 6-nitrobenzofuran molecule within this cavity, forming an "inclusion complex."[8] This complex presents a hydrophilic exterior to the water, rendering the entire assembly soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.

Q8: For animal studies, I need to achieve a high dose in a small volume. What formulation strategies are available?

Answer: For high-concentration dosing, especially for oral or parenteral routes, you should consider advanced formulation technologies that fundamentally alter the physical state of the drug.

  • Amorphous Solid Dispersions: This strategy involves converting the crystalline drug into a higher-energy amorphous state, which has a greater apparent solubility and faster dissolution rate.[9][10] This is typically achieved by dissolving the drug and a hydrophilic polymer carrier (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent via spray-drying or hot-melt extrusion.[6][11]

  • Lipid-Based Formulations: If your compound is highly lipophilic (high LogP), lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[12] The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion upon gentle agitation in an aqueous medium (like the GI tract).[9]

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the sub-micron (nanometer) range dramatically increases the surface area-to-volume ratio.[8] According to the Noyes-Whitney equation, this increased surface area leads to a much faster rate of dissolution.[9][11] This can be achieved through media milling or high-pressure homogenization.

The selection of these advanced strategies depends heavily on the physicochemical properties of the specific 6-nitrobenzofuran acid and the intended route of administration.[10]

Part 4: Key Experimental Protocols & Visual Guides

Protocol 1: Basic Solubilization via pH Adjustment
  • Prepare Reagents: Prepare a 1 M stock solution of NaOH in high-purity water.

  • Weigh Compound: Accurately weigh the 6-nitrobenzofuran acid powder.

  • Initial Suspension: Add ~80% of the final target volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to the powder. The compound will likely remain as a suspension.

  • Titrate to Dissolution: Place the suspension on a magnetic stir plate. Using a calibrated pH meter, monitor the pH while adding the 1 M NaOH solution dropwise.

  • Observe: Continue adding NaOH until the solid is completely dissolved and the solution is clear. The pH at this point should be noted. If a specific final pH is desired, adjust as necessary.

  • Final Volume: Add the remaining buffer to reach the final desired concentration and volume.

  • Filter: Filter the final solution through a 0.22 µm syringe filter to remove any remaining particulates and ensure sterility.

Protocol 2: Solubilization Using a Co-Solvent System

This protocol is designed to prevent precipitation upon dilution.

  • Prepare Concentrated Drug Stock: Dissolve the 6-nitrobenzofuran acid in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved.

  • Prepare Intermediate Solution: In a separate tube, create a mixture of the co-solvent and your aqueous buffer. For a final solution with 10% DMSO, you might mix 1 part DMSO with 9 parts buffer.

  • Dilute Drug Stock: Add the concentrated drug stock from Step 1 into the intermediate solution from Step 2. For example, add 100 µL of the 50 mM stock into 900 µL of a 10% DMSO/buffer solution. This maintains a constant co-solvent percentage and prevents the drug from precipitating.

  • Final Dilution (if needed): This stable intermediate stock can now be further diluted into a buffer that contains the same percentage of co-solvent.

Workflow & Decision Diagrams

The following diagrams, generated using DOT language, provide a visual guide to the troubleshooting process and underlying mechanisms.

Solubility_Troubleshooting_Flowchart start Start: 6-Nitrobenzofuran Acid Powder suspend Suspend in 80% final volume of aqueous buffer start->suspend ph_adjust Adjust pH > 7.0 (e.g., with 1M NaOH) suspend->ph_adjust dissolved1 Fully Dissolved? ph_adjust->dissolved1 success Success! Top up to final volume & filter. dissolved1->success  Yes add_cosolvent Introduce Co-solvent (e.g., DMSO, EtOH, PEG 400) Follow Protocol 2 dissolved1->add_cosolvent  No / Precipitates dissolved2 Fully Dissolved? add_cosolvent->dissolved2 dissolved2->success  Yes advanced Consider Advanced Strategies: - Cyclodextrins - Solid Dispersions - Nanosuspensions dissolved2->advanced  No contact Contact Technical Support for further consultation advanced->contact

Caption: A step-by-step troubleshooting workflow for dissolving 6-nitrobenzofuran acids.

pH_Solubility_Mechanism cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_sol Protonated Form (Poorly Water Soluble) high_sol Deprotonated Salt (Highly Water Soluble) low_sol->high_sol Equilibrium Shift caption Mechanism of pH-dependent solubility for carboxylic acids.

Caption: The equilibrium shift that governs the aqueous solubility of carboxylic acids.

References

  • Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. Benchchem. [Link: provided in search results]
  • Gao, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9861198/]
  • BOC Sciences. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. BOC Sciences. [Link: https://www.bocsci.
  • Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. International Journal of PharmTech Research, 13(2), 80-93. [Link: https://www.pharmaexcipients.com/news/solubility-enhancement-of-poorly-soluble-drugs-by-using-novel-techniques-a-comprehensive-review/]
  • Reddy, P., et al. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. ijpcbs. [Link: https://www.ijpcbs.com/files/volume2-issue4-2012/1.pdf]
  • Gouda, R., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/19957898/]
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. [Link: https://pubmed.ncbi.nlm.nih.gov/29115/]
  • Al-Achi, A., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link: https://www.americanpharmaceuticalreview.com/Featured-Articles/36919-Effective-Formulation-Development-Strategies-for-Poorly-Soluble-Active-Pharmaceutical-Ingredients-APIs/]
  • Silva, F. V. M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6520. [Link: https://www.mdpi.com/1420-3049/28/18/6520]
  • Quotient Sciences. (n.d.). Formulation Strategies for Poorly Soluble Molecules. CPHI Online. [Link: https://www.cphi-online.com/formulation-strategies-for-poorly-soluble-molecules-news116603.html]
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. [Link: https://dmpk.wuxiapptec.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link: https://www.reddit.
  • Bujor, A., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Chemistry, 5(3), 1989-2002. [Link: https://www.mdpi.com/2624-8549/5/3/135]
  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link: https://sphinxsai.com/2012/pharm/PHARM/pt=05,%20(914-923)%20jm12.pdf]
  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link: https://www.ijsdr.org/papers/IJSDR1801041.pdf]
  • Principles of Drug Action 1. (2005). Carboxylic Acid Structure and Chemistry: Part 2. [Link: provided in search results]
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [Link: https://www.researchgate.
  • Chemistry LibreTexts. (2020, May 30). Structure and Properties of Carboxylic Acids and their Salts. Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acids_and_Their_Derivatives/21.01%3A_Structure_and_Properties_of_Carboxylic_Acids_and_their_Salts]
  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link: https://pubs.acs.org/doi/10.1021/acsomega.4c02021]
  • PubChem. (n.d.). 5-Nitrobenzofuran-2-carboxylic acid. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/1477128]
  • Kastenholz, B., & Kolb, J. (2002). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. Biophysical Journal, 82(5), 2510-2520. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1302061/]
  • OChemTutor. (2025). pKa values. [Link: https://www.ochemtutor.com/wp-content/uploads/2020/11/pKa-values.pdf]
  • Scilit. (n.d.). Methods for the synthesis of benzofuran derivatives (review). Scilit. [Link: https://www.scilit.net/article/10.1002%2Fchin.199831301]
  • University of California, Davis. (n.d.). pKa chart. [Link: provided in search results]
  • Sigma-Aldrich. (n.d.). 5-Nitrobenzofuran-2-carboxylic acid. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/650969]
  • J&K Scientific. (2017, May 18). 5-Nitrobenzofuran-2-carboxylic acid, 98%. J&K Scientific. [Link: https://www.jk-scientific.com/en/prodetail-144606.html]
  • ResearchGate. (2025, August 10). Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. ResearchGate. [Link: https://www.researchgate.net/publication/281283626_Synthesis_of_a_series_of_new_6-Nitrobenzofuran-2-carbohydrazide_derivatives_with_cytotoxic_and_antioxidant_activity]
  • PubChem. (n.d.). 5-Nitrobenzofuran-2-carboxylic acid | C9H5NO5 | CID 1477128. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/1477128]
  • Chemical Communications (RSC Publishing). (n.d.). Conversion of nitroalkanes into carboxylic acids via iodide catalysis in water. [Link: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc31580h]
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9146522/]
  • ResearchGate. (n.d.). Reactions between water-soluble organic acids and nitrates in atmospheric aerosols: Recycling of nitric acid and formation of organic salts. ResearchGate. [Link: https://www.researchgate.
  • Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link: https://chemrevlett.com/article_97699.html]
  • Benchchem. (n.d.). 6-Hydroxybenzofuran-2-carboxylic Acid. Benchchem. [Link: https://www.benchchem.com/product/b15210741]
  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link: https://www.ut.ee/en/content/pka-values]
  • Google Patents. (n.d.). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions. Google Patents. [Link: https://patents.google.
  • Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Cheméo. [Link: https://www.chemeo.com/cid/41-039-2/Benzofuran-2-carboxylic-acid]
  • MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. [Link: https://www.mdpi.com/2073-4441/16/6/901]
  • NIST. (n.d.). Benzofuran-2-carboxylic acid. NIST WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C496413&Mask=200]
  • OChemTutor. (2025). pKa values. [Link: provided in search results]
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link: provided in search results]

Sources

Technical Support Center: Purification of 6-Nitro-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Protocols & Troubleshooting for Crude 6-Nitro-1-benzofuran-2-carboxylic Acid Document ID: TS-NBF-006 Last Updated: February 28, 2026 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Compound Profile

This compound is a critical intermediate often synthesized via the Rap-Stoermer condensation or cyclization of 2-hydroxy-4-nitrobenzaldehyde with ethyl haloacetates.

Crude samples frequently contain specific impurities that affect downstream coupling reactions (e.g., amide coupling for drug synthesis):

  • Unreacted Starting Material: 2-Hydroxy-4-nitrobenzaldehyde (Phenolic).

  • By-Products: 6-Nitrobenzofuran (Decarboxylated product) and Ethyl 6-nitrobenzofuran-2-carboxylate (Incomplete hydrolysis).

  • Inorganics: Potassium/Sodium halides.

  • Tars: Oxidized phenolic polymers (responsible for dark brown/black color).

This guide provides a two-stage purification strategy: Acid-Base Reprecipitation (for bulk impurity removal) and Recrystallization (for polishing).

Primary Purification: The Differential pH Swing Protocol

This method exploits the acidity difference between the target carboxylic acid (


) and the phenolic impurity (

).
Protocol A: Bicarbonate Selective Extraction

Use this method to remove non-acidic impurities (decarboxylated by-products, esters) and minimize phenolic contamination.

Reagents: Saturated Sodium Bicarbonate (


), 6M Hydrochloric Acid (

), Activated Charcoal.
  • Dissolution: Suspend the crude brown solid in Saturated

    
      (10 mL per gram of solid). Stir vigorously for 30 minutes.
    
    • Technical Insight: We use Bicarbonate (pH ~8.5) rather than Hydroxide (pH >13).[1] The carboxylic acid will deprotonate and dissolve. The phenolic starting material (2-hydroxy-4-nitrobenzaldehyde) is less acidic and will remain largely insoluble or form a suspension, along with the non-acidic decarboxylated by-product.

  • Filtration (Clarification): Filter the mixture through a Celite pad to remove undissolved solids (phenols/neutrals) and tars.

  • Charcoal Treatment (Optional but Recommended): If the filtrate is dark, add Activated Charcoal (10% w/w), stir for 15 mins at room temperature, and filter again.

  • Precipitation: Cool the clear filtrate to 0–5°C. Slowly add 6M HCl dropwise with stirring until pH reaches 1–2.

  • Isolation: Filter the resulting light-yellow precipitate. Wash with cold water (

    
    ) to remove inorganic salts. Dry in a vacuum oven at 50°C.
    
Workflow Visualization

AcidBasePurification Crude Crude Solid (Acid + Phenol + Neutral) Solvent Add Sat. NaHCO3 (Selective Deprotonation) Crude->Solvent Filter1 Filtration (Celite) Solvent->Filter1 SolidWaste Solid Waste: Phenols, Decarboxylated species Filter1->SolidWaste Insoluble Filtrate Filtrate: Carboxylate Anion (aq) Filter1->Filtrate Soluble Acidify Acidify with 6M HCl to pH 1-2 Filtrate->Acidify FinalSolid Pure Product Precipitate Acidify->FinalSolid

Figure 1: Selective Acid-Base Extraction Workflow designed to exclude phenolic impurities.

Secondary Purification: Recrystallization

If the acid-base product requires higher purity (>98% HPLC) or improved crystallinity, use Protocol B.

Protocol B: Solvent Polishing

Solvent Choice: The nitro group increases polarity, while the benzofuran core is aromatic.

  • Best Overall: Glacial Acetic Acid . (Dissolves hot, crystallizes cold).

  • Alternative: Ethanol/Water (9:1) .

Steps:

  • Dissolve the solid in the minimum amount of boiling Glacial Acetic Acid.

  • If insoluble particles remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form needles.

  • Cool further to 4°C to maximize yield.

  • Filter and wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.

Solvent Selection Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Removal CapabilityRecommendation
Glacial Acetic Acid HighLowExcellent for removing colored tarsHighly Recommended
Ethanol/Water (9:1) ModerateLowGood for inorganic saltsGood Alternative
DMF/Water Very HighModeratePoor (Product often oils out)Avoid if possible
Toluene LowInsolubleGood for washing, not crystallizingUse for trituration only

Troubleshooting & FAQs

Q1: My product is dark brown/black instead of yellow. What happened?

Diagnosis: This is likely due to polymerized phenolic impurities or oxidation products formed during the synthesis (especially if the Rap-Stoermer reaction was run at high heat). Solution:

  • Perform the Acid-Base Protocol (A) using Activated Charcoal in step 3.

  • Do not skip the charcoal step; polymeric tars are often charged and adhere well to carbon.

Q2: The melting point is lower than expected (<240°C) or the range is broad.

Diagnosis: Presence of the Ethyl Ester intermediate (incomplete hydrolysis) or 6-Nitrobenzofuran (decarboxylation). Solution:

  • Check IR/NMR: Look for an ester carbonyl stretch (~1730-1750 cm⁻¹) vs acid carbonyl (~1680-1700 cm⁻¹).

  • Fix: If ester is present, reflux the solid in 10% NaOH for 1 hour, then re-acidify. If decarboxylated product is present, repeat Protocol A (Bicarbonate wash), as the decarboxylated species is neutral and will not dissolve in bicarbonate.

Q3: I have low recovery yield after acidification.

Diagnosis:

  • Incomplete Precipitation: The pH is not low enough. Nitro-carboxylic acids can have low pKa values. Ensure pH is < 2.

  • Product Trapped in Filter Cake: If you used a large amount of charcoal or Celite, the product might be adsorbed. Solution: Wash the filter cake with warm dilute NaHCO3 to recover any trapped product, then re-acidify the combined filtrate.

Q4: Can I use NaOH instead of NaHCO3 for the extraction?

Technical Warning: While NaOH dissolves the product faster, it also dissolves the 2-hydroxy-4-nitrobenzaldehyde impurity (forming a phenolate). When you acidify, the phenol precipitates with your product. Stick to NaHCO3 to discriminate between the carboxylic acid and the phenol.

Decision Tree for Impurity Management

Troubleshooting Start Analyze Crude Purity Color Is sample Dark/Black? Start->Color MP Is MP low (<240°C)? Color->MP No (Yellow) ActionCharcoal Use Protocol A with Charcoal Color->ActionCharcoal Yes Solubility Dissolves in NaHCO3? MP->Solubility Yes ActionRecrys Recrystallize (Acetic Acid) MP->ActionRecrys No (Sharp MP) ActionHydrolysis Reflux with NaOH (Complete Hydrolysis) Solubility->ActionHydrolysis No (Insoluble ester) ActionDecarb Remove Neutral (Protocol A) Solubility->ActionDecarb Yes (Leaves solids)

Figure 2: Diagnostic logic for identifying and removing specific impurities.

References

  • Synthesis & Properties of Benzofuran Derivatives

    • Source: Kowalewska, M., et al.
    • Relevance: Details the Rap-Stoermer condensation and isol
  • pKa Values of Organic Acids (Grounding for Protocol A)

    • Source: Evans, D.A. "pKa's of Inorganic and Oxo-Acids." Harvard University.
    • Relevance: Establishes the acidity difference between Benzoic acid derivatives (~4.2) and Nitrophenols (~7.1)
  • Purification of Nitro-Aromatics

    • Source: Armarego, W.L.F., Chai, C.L.L.
    • Relevance: Standard reference for recrystallization solvents (Acetic Acid/Ethanol)

Sources

Technical Support Center: Minimizing Side Products in Benzofuran Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to troubleshooting and optimizing benzofuran ring closure reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common side reactions and provide actionable, field-tested solutions to enhance the yield and purity of your target benzofurans.

Part 1: Palladium-Catalyzed Benzofuran Syntheses

Palladium-catalyzed reactions are powerful tools for constructing the benzofuran core, often involving a Sonogashira coupling followed by an intramolecular cyclization.[1][2] However, these elegant transformations can be plagued by side reactions that diminish yield and complicate purification. Let's address some common challenges.

FAQ 1: I'm observing significant homocoupling of my terminal alkyne (Glaser coupling) in my Sonogashira-cyclization reaction. How can I suppress this side product?

Root Cause Analysis: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[1] This occurs when two molecules of the terminal alkyne couple to form a diyne. This side reaction competes with the desired cross-coupling of the alkyne with the o-halo-phenol.

Troubleshooting Guide:

  • Transition to a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst. Several copper-free Sonogashira protocols have been developed and shown to be effective.[1]

  • Slow Addition of the Alkyne: If a copper co-catalyst is necessary for your specific substrate, a slow and controlled addition of the terminal alkyne to the reaction mixture can help to minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.[1]

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Experiment with different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and phosphine ligands to find the optimal combination for your system.[2]

  • Control of Reaction Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). The presence of oxygen can promote the oxidative homocoupling of alkynes.

Experimental Protocol: Copper-Free Sonogashira Coupling for Benzofuran Synthesis

  • To an oven-dried Schlenk flask, add the o-halo-phenol (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., DMF or toluene) via syringe.

  • Add the terminal alkyne (1.1-1.2 equiv.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 2: My palladium-catalyzed cyclization is yielding a mixture of regioisomers. How can I improve the regioselectivity?

Root Cause Analysis: Poor regioselectivity in benzofuran synthesis can arise from several factors, including the electronic and steric properties of the substituents on the phenol and the alkyne, as well as the nature of the catalyst and ligands.[1]

Troubleshooting Guide:

  • Substituent Effects:

    • On the Phenol: Electron-donating groups on the phenol ring can influence the site of electrophilic attack in Friedel-Crafts-type cyclizations.[1]

    • On the Alkyne: For unsymmetrical alkynes, the regioselectivity of the initial coupling step is critical. The choice of catalyst and ligands can influence which carbon of the alkyne participates in the bond formation with the aromatic ring.[1]

  • Catalyst and Ligand Control: The steric and electronic environment created by the catalyst and its ligands can favor the formation of one regioisomer over another.[1] Screening a variety of ligands, from bulky phosphines to electron-rich N-heterocyclic carbenes (NHCs), can significantly impact regioselectivity.

  • Reaction Temperature: In some cases, lower reaction temperatures can enhance regioselectivity by favoring the kinetically controlled product.

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed substituent Analyze Steric and Electronic Effects of Substituents start->substituent catalyst Screen Different Catalysts and Ligands substituent->catalyst If substituent effects are not dominant temperature Vary Reaction Temperature catalyst->temperature If ligand screening is insufficient solvent Screen Solvents temperature->solvent base Screen Bases solvent->base optimized Optimized Regioselectivity base->optimized

Caption: A logical workflow for troubleshooting poor regioselectivity.

Part 2: Intramolecular Wittig Reactions for Benzofuran Synthesis

The intramolecular Wittig reaction is a classic and effective method for constructing the benzofuran ring.[3][4] However, it is not without its potential pitfalls, including the formation of unexpected side products.

FAQ 3: I am attempting to synthesize a 2-phenylbenzofuran via an intramolecular Wittig reaction, but I am isolating a significant amount of a 2-phenyl-3-benzoylbenzofuran side product. What is the cause and how can I avoid it?

Root Cause Analysis: The formation of a 3-benzoylbenzofuran side product in an intramolecular Wittig reaction intended to produce a 2-phenylbenzofuran is an interesting and sometimes overlooked phenomenon.[5] This side product arises from a secondary acylation of the initially formed benzofuran at the C3 position. The aroyl chloride used to generate the phosphonium ylide can also act as an acylating agent in a Friedel-Crafts-type reaction on the electron-rich benzofuran ring.[5]

Troubleshooting Guide:

  • Control Stoichiometry: Carefully control the stoichiometry of the aroyl chloride. Use of a slight excess may be necessary to drive the initial reaction to completion, but a large excess will favor the formation of the 3-benzoyl side product.

  • Reverse Addition: Instead of adding the aroyl chloride to the mixture of the ortho-hydroxybenzyltriphenylphosphonium salt and base, consider a reverse addition where the base is slowly added to a mixture of the phosphonium salt and the aroyl chloride. This can help to keep the concentration of the reactive ylide low, favoring the intramolecular cyclization over the intermolecular acylation.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can help to disfavor the higher activation energy Friedel-Crafts acylation.

  • Choice of Base: A milder base may be less likely to promote the side reaction. Consider screening bases such as triethylamine, diisopropylethylamine, or potassium carbonate.

Proposed Mechanism of Side Product Formation

G A o-Hydroxybenzyl-TPP salt + Aroyl Chloride + Base B Intramolecular Wittig Reaction A->B C 2-Phenylbenzofuran (Desired Product) B->C Desired Pathway D Friedel-Crafts Acylation C->D Excess Aroyl Chloride E 2-Phenyl-3-benzoylbenzofuran (Side Product) D->E

Caption: Competing pathways in the intramolecular Wittig synthesis of 2-phenylbenzofurans.

Part 3: The Perkin Rearrangement for Benzofuran Synthesis

The Perkin rearrangement, or coumarin-benzofuran ring contraction, is a base-catalyzed conversion of 3-halocoumarins to benzofuran-2-carboxylic acids.[6][7] While often high-yielding, incomplete conversion and side reactions can occur.

FAQ 4: My Perkin rearrangement of a 3-bromocoumarin is sluggish and gives a low yield of the desired benzofuran-2-carboxylic acid. How can I improve the reaction efficiency?

Root Cause Analysis: The Perkin rearrangement proceeds in two main stages: a rapid base-induced ring opening of the coumarin, followed by a slower intramolecular cyclization.[6][8] A sluggish reaction or low yield can be due to incomplete ring opening, a slow cyclization step, or degradation of the starting material or intermediate under the reaction conditions.

Troubleshooting Guide:

  • Increase Reaction Temperature: The traditional Perkin rearrangement often requires refluxing for several hours.[6] Increasing the temperature can significantly accelerate the rate of both the ring opening and the cyclization steps.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields (90-99%).[6][9] This is a highly effective method for expediting the synthesis of benzofuran-2-carboxylic acids via the Perkin rearrangement.[9]

  • Choice of Base and Solvent: The reaction is typically carried out using an alkali base like sodium hydroxide in an alcoholic solvent such as ethanol or methanol.[6] Ensure the base is fully dissolved and that the solvent is of sufficient purity.

  • Substituent Effects: The electronic nature of the substituents on the coumarin ring can influence the reaction rate. The ring-opening step is accelerated by electron-withdrawing groups (Hammett ρ = 2.34), while the cyclization is favored by electron-donating groups (Hammett ρ = -3.54).[8]

Table 1: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time Several hours[6]5 minutes[9]
Typical Yield Quantitative[6]90-99%[6]
Temperature Reflux79°C[9]
Energy Input Conductive heatingMicrowave irradiation

Part 4: General Troubleshooting

FAQ 5: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are some general troubleshooting steps I can take?

Root Cause Analysis: Incomplete conversion can be due to a variety of factors, including inactive catalysts, impure reagents, suboptimal reaction conditions, or the presence of inhibitors.

Troubleshooting Guide:

  • Catalyst Activity: For transition-metal-catalyzed reactions, ensure your catalyst is fresh and active. Old or improperly stored catalysts can have significantly reduced activity.[1]

  • Reagent and Solvent Purity: Use pure, dry reagents and solvents. Water and oxygen can be detrimental to many organometallic reactions. Degassing solvents is often a critical step.[1]

  • Reaction Temperature and Time: Systematically screen different temperatures and reaction times. Some reactions require heating to overcome activation barriers, while others may decompose at elevated temperatures.[1]

  • Base Selection: The choice of base can be crucial. Screen a variety of organic and inorganic bases of different strengths to find the optimal one for your specific transformation.[1]

References

  • da Silva, A. B., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 32(8), 1649-1660. Retrieved from [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(35), 21547-21583. Retrieved from [Link]

  • Al-dujaili, A. H., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Retrieved from [Link]

  • Al-dujaili, A. H., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Retrieved from [Link]

  • Tokyo University of Science. (2024, April 17). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. ScienceDaily. Retrieved from [Link]

  • Fan, C. H., et al. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry, 79(23), 11574-11581. Retrieved from [Link]

  • Grokipedia. (n.d.). Perkin rearrangement. Retrieved from [Link]

  • Riu, A., et al. (2018). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2018(4), M1023. Retrieved from [Link]

  • Liu, R. S., et al. (2011). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications, 47(2), 779-781. Retrieved from [Link]

  • Fan, C. H., et al. (2014). Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans. The Journal of Organic Chemistry, 79(23), 11574-11581. Retrieved from [Link]

  • Wikipedia. (2024, September 12). Perkin rearrangement. Retrieved from [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(21), 20728-20752. Retrieved from [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(21), 20728-20752. Retrieved from [Link]

  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. Retrieved from [Link]

  • Choudhury, D., et al. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. Asian Journal of Organic Chemistry, 9(12), 2138-2145. Retrieved from [Link]

  • Flynn, B. L. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Chemtracts, 26(1), 39-44. Retrieved from [Link]

  • Bowden, K., & Battah, S. (2002). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (8), 1603-1608. Retrieved from [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(21), 20728-20752. Retrieved from [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Retrieved from [Link]

  • Zahoor, A. F., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(1), 1-23. Retrieved from [Link]

  • Wu, X. F. (2017). Other Transition Metal-Catalyzed Benzofuran Synthesis. In Transition Metal-Catalyzed Benzofuran Synthesis (pp. 143-161). Wiley-VCH. Retrieved from [Link]

  • Chen, J., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2229. Retrieved from [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6245-6256. Retrieved from [Link]

  • Chen, J., et al. (2019). Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials. Google Patents.
  • Pirouz, S., et al. (2016). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Arkivoc, 2016(5), 211-221. Retrieved from [Link]

  • Worth, B. R. (1975). Synthesis of some benzofuranoid compounds. Australian National University. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(21), 20728-20752. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Nitration of Benzofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nitration of benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. Here, we provide in-depth answers to frequently asked questions, a comprehensive troubleshooting guide, and validated protocols to ensure the success of your experiments. Our focus is on the critical parameter of temperature and its profound impact on reaction yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from the nitration of benzofuran-2-carboxylic acid?

The electrophilic nitration of benzofuran-2-carboxylic acid predominantly yields 5-nitrobenzofuran-2-carboxylic acid .[1] The carboxylic acid group at the C2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Consequently, substitution occurs on the benzene ring, primarily at the C5 position.

Q2: What are the typical reagents used for this nitration?

A standard and effective nitrating mixture for this substrate is a combination of concentrated nitric acid in a suitable solvent like acetic acid or sulfuric acid.[2][3] The choice of solvent and the ratio of acids can influence the reaction rate and selectivity.

Q3: Why is temperature control so critical in this specific nitration?

Temperature control is paramount for three key reasons:

  • Selectivity: Lowering the reaction temperature often enhances regioselectivity, favoring the desired 5-nitro isomer by promoting the kinetic product formed via the lowest activation energy pathway.[4]

  • Preventing Side Reactions: The nitration of aromatic compounds is a highly exothermic process.[5][6] Without careful cooling, localized overheating can lead to the formation of unwanted by-products, including other nitro isomers and dinitrated species.

  • Substrate Stability: Benzofuran derivatives can be sensitive to harsh conditions. Elevated temperatures in the presence of strong oxidizing acids can cause degradation of the starting material and the product, leading to reduced yields and complex purification challenges.[2]

Q4: What are the essential safety precautions for this experiment?

Given the use of strong, corrosive, and oxidizing acids, strict safety measures are mandatory.

  • Always perform the reaction in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • The addition of the nitrating agent should be done slowly and in a controlled manner to a cooled solution of the substrate to manage the exothermic reaction.

  • Have an ice bath readily available to cool the reaction immediately if the temperature rises unexpectedly.

  • Prepare a quenching station (e.g., a large beaker of crushed ice) before starting the reaction for a safe and effective work-up.[5]

Troubleshooting Guide: Navigating Common Experimental Challenges

Q5: My reaction yield is very low. What are the likely causes and solutions?

Low yield is a common issue that can often be traced back to temperature management.

  • Cause 1: Decomposition. The most probable cause is that the reaction temperature was too high, leading to the degradation of the starting material or the product.

    • Solution: Maintain a strictly controlled low temperature throughout the addition of the nitrating agent and the subsequent stirring period. A temperature range of 0-5 °C is often a good starting point.

  • Cause 2: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[7] If the starting material is still present after the planned reaction time, consider extending the time at the controlled low temperature. Avoid the temptation to increase the temperature to speed up the reaction, as this will likely lead to decomposition.

  • Cause 3: Issues During Work-up. The product may be lost during the isolation phase. 5-nitrobenzofuran-2-carboxylic acid has some solubility in acidic water.

    • Solution: Ensure the product fully precipitates upon quenching in ice water. If precipitation is incomplete, the product may need to be isolated via liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[5]

Q6: I've obtained a mixture of nitro-isomers. How can I improve the regioselectivity for the 5-nitro product?

The formation of multiple isomers is a classic selectivity problem in electrophilic aromatic substitution.

  • Cause: The reaction temperature was likely too high. Higher temperatures provide enough energy to overcome the activation barriers for the formation of other, less-favored isomers (e.g., 4-nitro, 6-nitro, or 7-nitrobenzofuran).[2]

    • Solution: The primary strategy is to lower the reaction temperature.[4] Conducting the reaction at -10 °C to 0 °C can significantly improve the selectivity for the desired 5-nitro isomer. Experiment with different solvents, as solvent polarity can also influence the reaction pathway and selectivity.[4]

Q7: My final product is dark and appears impure, even after washing. What went wrong?

Product discoloration is typically indicative of side reactions or residual impurities.

  • Cause 1: Oxidative Side Products. High temperatures can promote oxidation of the benzofuran ring system, leading to colored, tar-like impurities.

    • Solution: Strict temperature control (0-5 °C) is crucial. Ensure the nitrating agent is added dropwise below the surface of the reaction mixture to prevent localized high concentrations and overheating.

  • Cause 2: Residual Acid. Incomplete neutralization of the strong acids used in the reaction can cause the product to degrade over time, especially during storage or upon heating (e.g., during solvent evaporation).

    • Solution: During the work-up, after filtering the crude product, wash it thoroughly with cold water until the filtrate is neutral to pH paper. A subsequent wash with a cold, dilute solution of sodium bicarbonate can help neutralize any remaining acid.[5]

  • Solution for Purification: If the product is already impure, purification by recrystallization from a suitable solvent system (e.g., aqueous ethanol or acetic acid) is the recommended method.[8]

Data Summary: Effect of Temperature on Nitration Outcome

The following table provides expected outcomes based on different reaction temperatures. These values are illustrative and can vary based on specific concentrations and reaction times.

Temperature (°C)Expected Yield of 5-Nitro IsomerPurity / Side Products
25 - 35Low to ModerateSignificant amounts of other isomers and degradation products.
10 - 15ModerateImproved selectivity, but some isomeric impurities may persist.
0 - 5 Good to High Optimal balance of reaction rate and high selectivity.
< 0GoodVery high selectivity, but the reaction rate may be significantly slower.

Visualizations: Reaction and Troubleshooting Workflows

Reaction Pathway

Nitration_Pathway cluster_reactants Reactants cluster_products Products A Benzofuran-2-carboxylic Acid C 5-Nitrobenzofuran-2-carboxylic Acid (Major Product) A->C Nitration (0-5 °C) D Other Nitro-isomers (Side Products) A->D Higher Temp. B HNO₃ / H₂SO₄ B->C B->D

Caption: Nitration of benzofuran-2-carboxylic acid to form the desired 5-nitro product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Complete Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield No ImpureProduct Impure Product / Mixture of Isomers Problem->ImpureProduct Yes Cause_Decomp Cause: Decomposition? LowYield->Cause_Decomp Cause_Selectivity Cause: Poor Selectivity? ImpureProduct->Cause_Selectivity Sol_Temp1 Solution: Lower reaction temperature to 0-5 °C Cause_Decomp->Sol_Temp1 Yes Cause_Incomplete Cause: Incomplete Rxn? Cause_Decomp->Cause_Incomplete No Sol_TLC Solution: Monitor by TLC, extend reaction time at low temp. Cause_Incomplete->Sol_TLC Sol_Temp2 Solution: Lower reaction temperature to < 5 °C Cause_Selectivity->Sol_Temp2 Yes Cause_Workup Cause: Impure Work-up? Cause_Selectivity->Cause_Workup No Sol_Wash Solution: Thorough washing with cold water & NaHCO₃ soln. Cause_Workup->Sol_Wash Sol_Recrys Solution: Recrystallize final product Sol_Wash->Sol_Recrys

Sources

Technical Support Center: Troubleshooting Low Reactivity of Carboxylic Acids in Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the derivatization of carboxylic acids on the benzofuran scaffold. This document moves beyond standard protocols to provide in-depth, field-tested insights into why these substrates are challenging and how to overcome their inherent low reactivity.

Introduction: The Benzofuran Carboxylic Acid Reactivity Challenge

Benzofuran derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of biologically active compounds.[1] However, chemists often face a significant hurdle: the sluggish reactivity of carboxylic acid groups attached to this heterocyclic system, particularly at the 2-position. Standard amide coupling or esterification conditions that are effective for other aromatic acids frequently result in low yields, slow reaction times, or complete failure. This guide will dissect the root causes of this issue and provide a systematic, troubleshooting-oriented approach to achieve successful derivatization.

Section 1: Understanding the 'Why' - Root Causes of Low Reactivity

Q1: Why is my benzofuran-2-carboxylic acid so unreactive compared to benzoic acid?

Answer: The low reactivity is primarily due to the electronic properties of the benzofuran ring system.

The core issue is the reduced electrophilicity of the carboxylic acid's carbonyl carbon. This is a direct consequence of the electron-donating nature of the furan ring's oxygen atom. Through a resonance effect (mesomeric effect), the lone pairs on the oxygen atom donate electron density into the aromatic system, which extends to the attached carboxylic acid group. This influx of electron density makes the carbonyl carbon less positive and, therefore, less attractive to nucleophiles like amines or alcohols.

In contrast to simple benzoic acid, where the phenyl ring is relatively neutral or can be made electron-withdrawing, the benzofuran system actively "pushes" electrons towards the carboxyl group, deactivating it.[2][3]

Figure 1. Electronic deactivation of the carboxylic acid by the furan oxygen.

Section 2: Troubleshooting Common Reactions - Activation & Coupling

This section provides a logical progression of troubleshooting steps for the most common challenge: amide bond formation.

Q2: My standard EDCI/HOBt amide coupling failed. What is my first step?

Answer: Before changing your entire coupling strategy, first verify the fundamentals and make incremental adjustments.

  • Reagent Stoichiometry & Purity: Ensure your amine is pure and you are using at least 1.1-1.5 equivalents of your coupling reagents (EDCI/HOBt).

  • Solvent & Concentration: Use an anhydrous polar aprotic solvent like DMF or DMA. Ensure the reaction concentration is not too dilute; a starting point of 0.1 M to 0.5 M is recommended.[4]

  • Temperature: Many standard couplings are run at room temperature. For a deactivated substrate like a benzofuran, gently heating the reaction to 40-60 °C can significantly increase the rate without necessarily causing degradation.[4]

  • Order of Addition (Pre-activation): Instead of mixing all components at once, dissolve the benzofuran carboxylic acid, coupling reagent (EDCI), and additive (HOBt) in DMF first. Stir this mixture for 15-30 minutes at 0 °C to room temperature. This "pre-activation" step allows for the formation of the active ester intermediate before the amine is introduced. Then, add your amine to the activated mixture.[4][5]

Q3: I've optimized conditions for EDCI/HOBt and still see no product. What's the next logical step in choosing a better coupling reagent?

Answer: If mild carbodiimide conditions fail, you need to generate a more reactive activated species. The next step is to move to a more potent class of coupling reagents, such as uronium or phosphonium salts.

Carbodiimides like EDCI react with the carboxylic acid to form an O-acylisourea intermediate.[6][7] While reactive, this intermediate can be slow to react with nucleophiles and is susceptible to an intramolecular rearrangement to a stable N-acylurea byproduct, especially with unreactive substrates.[4][8]

More powerful reagents are required. Uronium salts like HATU are exceptionally effective for electron-rich heterocyclic acids.[9][10] HATU reacts with the carboxylate to form a highly reactive O-acylisouronium salt, which is more stable against side reactions and couples efficiently even with poorly nucleophilic amines.[9]

Data & Reagent Comparison

For a deactivated system like benzofuran carboxylic acid, selecting the right tool is critical. The table below compares common coupling reagent classes.

Reagent ClassExample(s)Mechanism of ActionAdvantages for BenzofuransDisadvantages / Considerations
Carbodiimide EDCI, DCCForms O-acylisourea intermediate.[11][12]Inexpensive, common.Often too weak; can form N-acylurea byproduct.[4] DCC byproduct (DCU) is poorly soluble.
Uronium/Aminium HATU , HBTUForms highly reactive activated ester.[9][13]Highly recommended. Very potent, fast kinetics, suppresses racemization.[10]More expensive. Can react with nucleophilic side chains if used in large excess.[10][14]
Phosphonium PyBOP, PyAOPSimilar to uronium salts, forms phosphonium active ester.Very effective, good for sterically hindered couplings.Byproducts can sometimes complicate purification.
Acyl Halide Precursor Ghosez's Reagent, Oxalyl ChlorideConverts -COOH to a highly reactive -COCl.[15][16]Extremely reactive intermediate. Overcomes most electronic deactivation.Harsh conditions, not compatible with sensitive functional groups. Ghosez's reagent works under neutral conditions.[15][17]

Section 3: Advanced Strategies & Alternative Chemistries

Q4: I'm using HATU with DIPEA in DMF, and the reaction is still sluggish or messy. What advanced troubleshooting can I apply?

Answer: At this stage, subtle factors in the reaction environment and potential side reactions of the benzofuran ring itself must be considered.

  • Base Selection: While DIPEA is standard, its bulkiness can sometimes hinder deprotonation of the carboxylic acid. Consider a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine, especially if your substrates are also sterically crowded.

  • Additive Enhancement: HATU is based on the additive HOAt (1-Hydroxy-7-azabenzotriazole). While already part of the reagent, ensuring its quality or even adding a small amount of fresh HOAt (0.1 equiv) can sometimes help. HOAt-based active esters are more reactive than their HOBt counterparts.[9]

  • Check Benzofuran Stability: Benzofuran rings can be sensitive to strongly acidic or basic conditions.[18] While coupling conditions are typically buffered by the base, prolonged reaction times at high temperatures could lead to minor ring-opening or other degradation pathways, complicating your reaction mixture. If your reaction requires harsh conditions, consider running a control experiment where you subject your starting benzofuran carboxylic acid to the reaction conditions (solvent, base, heat) without the coupling reagent or amine to check for degradation.

  • Convert to an Acyl Chloride: If all else fails and your molecule can tolerate it, converting the carboxylic acid to the acyl chloride is the most forceful activation method. Use of oxalyl chloride or thionyl chloride (with catalytic DMF) will generate the highly electrophilic acyl chloride. A milder alternative for this conversion is Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine), which generates the acyl chloride under neutral conditions, avoiding strong acids.[15][16][17]

Troubleshooting_Workflow Start Amide Coupling Fails Step1 Q: Are standard conditions optimized? (Temp, Conc, Pre-activation) Start->Step1 Step2 Q: Is the coupling reagent potent enough? Switch from EDCI to HATU. Step1->Step2 Still Fails Success Successful Coupling Step1->Success Works Step3 Q: Are advanced conditions optimized? (Base, Additives) Step2->Step3 Still Fails Step2->Success Works Step4 Q: Is substrate stability an issue? Run stability controls. Step3->Step4 Still Fails Step3->Success Works Step5 Final Resort: More Reactive Intermediate Convert to Acyl Chloride (e.g., Ghosez's Reagent) Step4->Step5 Still Fails / Substrate is Stable Step5->Success Works

Figure 2. A logical workflow for troubleshooting failed amide couplings with benzofuran carboxylic acids.

Section 4: Protocol Library

Protocol 1: High-Potency Amide Coupling using HATU

This is the recommended starting protocol for a challenging benzofuran-2-carboxylic acid.

Materials:

  • Benzofuran-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)[5]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[5]

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add the benzofuran-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.[5]

  • Add anhydrous DMF to dissolve the solids, aiming for a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[5]

  • Validation Checkpoint: Allow the mixture to stir at 0 °C for 15-30 minutes. This is the pre-activation step.[5] You can take a small aliquot for LC-MS analysis to confirm the consumption of the starting acid and formation of a new active ester peak.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use HBTU instead of HATU?

    • A: Yes, HBTU is also a potent uronium salt. However, HATU is generally considered more effective, especially for difficult couplings, as the HOAt-based active esters it forms are more reactive than the HOBt-based ones from HBTU.[9]

  • Q: My carboxylic acid is at the 3-position of the benzofuran. Is it also unreactive?

    • A: While the deactivating effect is strongest when the carboxyl group is directly conjugated with the heterocyclic system (i.e., at C2), electronic effects still influence other positions. Expect the reactivity to be lower than a simple benzoic acid, but likely more manageable than the C2-isomer. The strategies outlined here will still be effective.

  • Q: I suspect my benzofuran starting material is degrading. What should I look for?

    • A: Benzofurans can be susceptible to acid-catalyzed ring-opening, which can lead to the formation of dicarbonyl compounds or polymers.[18] If your TLC or LC-MS shows a complex mixture of new, often more polar, byproducts that don't correspond to typical coupling side reactions, substrate instability is a strong possibility. Use neutral or deactivated silica gel for chromatography if you suspect acid sensitivity.[18]

References

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI: 10.1039/C7RA06655D. Available at: [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. DOI: 10.1002/jbm.820291017. Available at: [Link]

  • Góngora-Benítez, M., et al. (2013). A new mechanism involving cyclic tautomers for the reaction with nucleophiles of the water-soluble peptide coupling reagent 1-ethyl-3-(3'-(dimethylamino)propyl)carbodiimide (EDC). Journal of the American Chemical Society. DOI: 10.1021/ja406114x. Available at: [Link]

  • MDPI. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Available at: [Link]

  • Tjutrins, J., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. Available at: [Link]

  • Tjutrins, J., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. ChemRxiv. DOI: 10.26434/chemrxiv.7925810.v1. Available at: [Link]

  • Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. Available at: [Link]

  • C&EN. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Tsukamoto, Y., et al. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Biomedical Chromatography. DOI: 10.1002/bmc.523. Available at: [Link]

  • Eburon Organics. (n.d.). Ghosez's Reagent. Available at: [Link]

  • ResearchGate. (2017). Suggested mechanism for the uronium side product formation. Available at: [Link]

  • Maccari, R., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Nagashima, H., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC. Available at: [Link]

  • Bioaggi, M. S., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • JETIR. (2020). exploring molecular properties of a novel benzofuran derivative using density functional theory. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]

  • Kumar, A., & Kumar, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. DOI: 10.1039/C7RA03551A. Available at: [Link]

  • Bakthadoss, M., & Chithirapandi, S. (2010). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. PMC. Available at: [Link]

  • University of Illinois Chicago. (n.d.). Carboxylic Acids and the Acidity of the O-H Bond. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Scientific Letter. Available at: [Link]

  • Sharma, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • ResearchGate. (2021). Mechanisms for the activation of carboxylic acid in amide bond formation. Available at: [Link]

  • Ishihara, K. (2014). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications. DOI: 10.1039/C4CC00321D. Available at: [Link]

  • Byju's. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 6-Nitro-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 6-Nitro-1-benzofuran-2-carboxylic acid via recrystallization. It addresses common challenges and offers troubleshooting solutions based on established chemical principles and field-proven insights.

Introduction: The Importance of Purity

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system. A successful recrystallization yields a product with high purity and a well-defined crystalline structure.

Understanding Potential Impurities

To effectively remove impurities, it is crucial to first understand their likely origin. A common synthetic route to benzofuran-2-carboxylic acids is the Perkin rearrangement of a corresponding 3-halocoumarin.[1][2] In the case of this compound, this would typically involve the base-catalyzed rearrangement of a 6-nitro-3-halocoumarin (e.g., 6-nitro-3-bromocoumarin).

Diagram of the Perkin Rearrangement for this compound Synthesis:

Perkin Rearrangement cluster_impurities Potential Impurities 6-Nitro-3-bromocoumarin 6-Nitro-3-bromocoumarin Ring-opened Intermediate Ring-opened Intermediate 6-Nitro-3-bromocoumarin->Ring-opened Intermediate NaOH, Ethanol/Water, Δ Unreacted Starting Material This compound (Product) This compound (Product) Ring-opened Intermediate->this compound (Product) Intramolecular Cyclization Side Products Unreacted 6-Nitro-3-bromocoumarin Unreacted 6-Nitro-3-bromocoumarin Ring-opened intermediate Ring-opened intermediate Other nitro-isomers Other nitro-isomers

Caption: Synthesis of this compound via Perkin rearrangement and potential impurities.

Based on this synthetic pathway, the primary impurities to consider are:

  • Unreacted Starting Material: Residual 6-nitro-3-halocoumarin.

  • Ring-Opened Intermediate: The halo-substituted acrylic acid formed during the rearrangement.[1]

  • Isomeric Impurities: Depending on the synthesis of the initial coumarin, other nitro-isomers may be present.

Troubleshooting Guide & FAQs

This section is designed to address specific issues you may encounter during the recrystallization of this compound.

FAQs: Solvent Selection and Fundamental Principles

Q1: What are the characteristics of an ideal solvent for the recrystallization of this compound?

A1: The ideal solvent should exhibit a steep solubility curve for the target compound. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at lower temperatures (e.g., 0-4 °C).[3] This significant change in solubility with temperature is crucial for maximizing product recovery. Additionally, the solvent should either dissolve impurities readily at all temperatures or not at all, allowing for their removal by filtration. The solvent must also be chemically inert, meaning it should not react with the this compound.

Q2: How does the polarity of this compound influence solvent choice?

A2: The presence of both a nitro group and a carboxylic acid group makes this compound a polar molecule. Following the "like dissolves like" principle, polar solvents are generally good candidates for its recrystallization. Alcohols such as ethanol and methanol are often effective starting points for nitroaromatic compounds.

Q3: When is it appropriate to use a mixed solvent system?

A3: A mixed solvent system is beneficial when no single solvent meets all the ideal recrystallization criteria. This is often the case when the target compound is highly soluble in one solvent (even at low temperatures) and poorly soluble in another. By creating a mixture of a "good" solvent (high solubility) and a "bad" solvent (low solubility), you can fine-tune the solubility to achieve optimal crystal formation upon cooling. A common and effective pair for polar compounds like the one is ethanol and water.

Troubleshooting Common Recrystallization Problems

Problem Potential Cause(s) Recommended Solution(s)
The compound "oils out" instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent. The concentration of impurities is too high. The solution is supersaturated.Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (e.g., ethanol) to lower the saturation point. Allow the solution to cool much more slowly. Consider using a different solvent with a lower boiling point or adjusting the ratio of your mixed solvent system.
No crystals form upon cooling the solution. Too much solvent was used, and the solution is not saturated. The solution is supersaturated, but nucleation has not occurred.If too much solvent was used: Gently boil off some of the solvent to increase the concentration and then allow it to cool again. To induce crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, add a "seed crystal" of the pure compound to provide a nucleation site.
Crystallization occurs too rapidly, forming fine powder instead of distinct crystals. The solution was cooled too quickly. The solution was highly supersaturated.Rapid cooling can trap impurities within the crystal lattice. Reheat the solution to redissolve the solid, add a small amount of additional solvent, and allow it to cool slowly and undisturbed at room temperature before moving to an ice bath.
The yield of purified product is low. Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were washed with too much cold solvent during filtration. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the funnel and receiving flask are pre-heated during hot filtration to prevent the product from crystallizing on the filter paper.
The color of the product does not improve after recrystallization. The colored impurity has similar solubility properties to the target compound. The impurity is adsorbed onto the surface of the crystals.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities, which can then be removed by hot gravity filtration. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.

Experimental Protocols

1. Single-Solvent Recrystallization (Example: Ethanol)

This protocol is a general guideline and may require optimization based on the initial purity of your compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

2. Two-Solvent Recrystallization (Ethanol/Water)

This method is particularly useful if the compound is too soluble in ethanol alone.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5 and 6 from the single-solvent protocol, using an ice-cold ethanol/water mixture to wash the crystals.

Diagram of the Two-Solvent Recrystallization Workflow:

Two-Solvent Recrystallization A Dissolve Crude Product in Minimum Hot 'Good' Solvent (e.g., Ethanol) B Add Hot 'Bad' Solvent (e.g., Water) until Cloudy A->B C Add a Few Drops of 'Good' Solvent to Clarify B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Collect Crystals by Vacuum Filtration E->F G Wash with Cold Solvent Mixture F->G H Dry Purified Crystals G->H

Sources

Technical Support Center: Stability & Handling of 6-Nitro-1-benzofuran-2-carboxylic Acid in Basic Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic behavior of functionalized benzofurans during synthetic workflows, formulation, or assay preparation. 6-Nitro-1-benzofuran-2-carboxylic acid presents a unique challenge: balancing the need for basic conditions (to achieve solubility or drive deprotection) against the inherent fragility of the electron-deficient benzofuran ring.

This guide provides field-proven insights, self-validating protocols, and mechanistic causality to ensure your workflows remain robust and your compounds remain intact.

Core Principles: The Causality of Instability

The "Double-Edged Sword" of Basic Conditions

This compound is poorly soluble in neutral aqueous media but readily dissolves in basic solutions (pH > 8) due to the deprotonation of the C2-carboxylic acid to form a highly soluble carboxylate anion.

However, the 6-nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This severe electron depletion activates the


-system of the furan ring, making the C2 position highly electrophilic [1].

When exposed to strong nucleophiles (like hydroxide or alkoxide ions) at elevated temperatures or prolonged reaction times, the molecule undergoes nucleophilic attack at C2 . This leads to the irreversible cleavage of the C2-O bond (ring-opening) and subsequent degradation into substituted phenolate or salicylaldehyde derivatives[1].

Mechanism A 6-Nitro-1-benzofuran- 2-carboxylic acid B Stable Carboxylate Anion (Intact Ring) A->B Mild Base (pH 8-10, RT) C Nucleophilic Attack at C2 (Hydroxide/Alkoxide) A->C Harsh Base (pH >12, Heat) D C2-O Bond Cleavage (Ring Opening) C->D Electron Withdrawal by 6-Nitro Group E Degradation Products (Phenolate Derivatives) D->E Irreversible

Mechanistic divergence of 6-nitrobenzofuran-2-carboxylic acid in basic environments.

Troubleshooting Guide & FAQs

Q: My 6-nitrobenzofuran-2-carboxylic acid turns dark brown/black when dissolved in 1M NaOH. What is happening? Diagnosis: You are observing base-promoted ring-opening and subsequent polymerization or oxidation of the resulting phenolate intermediates. The strong electron-acceptor nature of the nitro group pushes the electrophilic character of the heterocyclic compound, making it highly susceptible to nucleophilic dearomatization[1]. Solution: If you are simply trying to dissolve the compound for an assay, do not use strong bases like 1M NaOH . Instead, use a milder base such as saturated


 or a buffered solution (pH 7.4 - 8.0). The pKa of the carboxylic acid is low enough that mild bicarbonate is sufficient for quantitative deprotonation without triggering C2-O cleavage.

Q: I am trying to hydrolyze ethyl 6-nitrobenzofuran-2-carboxylate to the acid. How do I prevent degradation? Diagnosis: Ester hydrolysis requires hydroxide, which acts as both the desired nucleophile (attacking the carbonyl carbon) and the undesired nucleophile (attacking the C2 ring carbon). Solution: Kinetic control is critical. The attack on the ester carbonyl is faster than the attack on the ring C2 position at room temperature. You must strictly control the temperature (0°C to 25°C) and limit the reaction time to exactly 2 hours[2]. See Protocol 1 below for a self-validating workflow.

Q: Can I use amine bases (e.g., TEA, DIPEA) instead of inorganic bases for amide coupling? Diagnosis: Yes. Tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are non-nucleophilic bases. They will successfully deprotonate the carboxylic acid to form a soluble ammonium salt without acting as nucleophiles to open the furan ring. This is the preferred method for coupling reactions (e.g., using BOP or HATU to form amides)[3].

Quantitative Stability Data

To assist in your experimental design, refer to the following stability matrix for this compound in various basic environments.

Base SystemConcentrationTemperatureDurationRing StabilityPrimary Outcome

(aq)
Saturated25°C> 48 hHigh Stable carboxylate salt formation.
DIPEA / DMF3.0 eq25°C> 24 hHigh Stable; ideal for amide coupling[3].
NaOH (aq/MeOH)1.0 M25°C< 2 hModerate Intact ring; used for ester hydrolysis[2].
NaOH (aq/MeOH)1.0 M60°C> 1 hLow Rapid C2-O bond cleavage / degradation.
NaOMe / MeOH2.0 M65°C> 2 hVery Low Nucleophilic dearomatization / ring opening[1].

Self-Validating Experimental Protocols

Protocol 1: Safe Alkaline Hydrolysis of 6-Nitrobenzofuran-2-carboxylate Esters

Purpose: To synthesize the free carboxylic acid from its corresponding ethyl or methyl ester without triggering furan ring degradation[4],[2]. Self-Validation Checkpoint: The reaction mixture should remain pale yellow. A rapid shift to deep red or brown indicates ring-opening (exceeding kinetic control limits).

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of ethyl 6-nitrobenzofuran-2-carboxylate in a 1:1 mixture of Methanol and THF (approx. 10 mL per gram of substrate).

  • Cooling: Chill the suspension in an ice bath to 0–5°C.

  • Base Addition: Dropwise, add 1.0 M aqueous NaOH (1.5 eq). Causality note: Dropwise addition prevents localized spikes in hydroxide concentration and exothermic hot spots that drive ring cleavage.

  • Hydrolysis: Remove the ice bath and stir at room temperature (20–25°C) for exactly 2 hours [2].

  • Validation (LC-MS): Monitor the disappearance of the ester (e.g., LC-MS:

    
     for ethyl ester) and the appearance of the acid (
    
    
    
    )[2].
  • Quenching: Evaporate the MeOH/THF under reduced pressure (water bath < 30°C). Cool the remaining aqueous layer in an ice bath.

  • Acidification: Slowly add 1.0 M HCl until the pH reaches 2–3. The 6-nitrobenzofuran-2-carboxylic acid will precipitate as a pale yellow solid[2].

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry under high vacuum.

Protocol Step1 Step 1: Suspend Ester in MeOH/THF Step2 Step 2: Add 1M NaOH Dropwise at 0-5°C Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Quench & Acidify with 1M HCl to pH 2 Step3->Step4 Step5 Step 5: Filter & Dry (Pure Acid) Step4->Step5

Kinetically controlled ester hydrolysis workflow.

References

  • Nakaie, et al. "Synthesis and biological evaluation of novel 2-(benzofuran-2-yl)-chromone derivatives for in vivo imaging".
  • BenchChem.
  • ResearchGate. "Nucleophilic Dearomatization of 3-nitrobenzofurans by the Action of 2-(1-arylethylidene)Malononitriles".
  • National Institutes of Health (NIH). "Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1)". PMC.

Sources

Overcoming steric hindrance in 6-substituted benzofuran reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to functionalize the 6-position of the benzofuran core. The benzofuran scaffold is a privileged pharmacophore, but substitutions at the C-6 position introduce significant steric clash with adjacent C-5 and C-7 protons, and alter the electronic distribution of the fused aromatic system.

This guide is designed to move beyond generic protocols. Here, we will dissect the causality behind reaction failures and provide self-validating workflows to overcome steric hindrance in 6-substituted benzofuran cross-coupling reactions.

Part 1: Diagnostic FAQs – Understanding the Causality of Failure

Q1: My Buchwald-Hartwig amination of 6-bromobenzofuran with a bulky secondary amine is stalling at 30% conversion. Should I just increase the temperature? A1: No. Increasing temperature often leads to hydrodehalogenation (protode-palladation) rather than product formation. The failure is mechanistic, not just thermodynamic. Density Functional Theory (DFT) studies reveal that the choice of ligand shifts the rate-limiting step. If you are using RuPhos, the rate-limiting step is reductive elimination[1]. When steric hindrance is high, the Pd(II) intermediate struggles to expel the product. Switch to BrettPhos . In the Pd-BrettPhos system, the rate-limiting step is oxidative addition[1]. Once the 6-bromobenzofuran oxidatively adds to the Pd-BrettPhos complex, the extreme steric bulk of the ligand actually forces the subsequent reductive elimination, driving the reaction forward[2].

Q2: I am seeing massive amounts of debrominated benzofuran instead of my cross-coupled product. What is happening? A2: This is a classic symptom of a stalled catalytic cycle. Your oxidative addition is successful, but the amine coordination or reductive elimination is too slow. While waiting, the Pd-aryl complex reacts with trace moisture or undergoes


-hydride elimination (if your amine has 

-hydrogens). Solution: Counterintuitively, using an amine with larger steric hindrance can actually reduce the energy barrier for reductive elimination by elongating and weakening the Pd-Br bond during the debromination phase of the cycle[1]. Ensure absolute anhydrous conditions and consider switching to a pre-activated Pd G3 or G4 precatalyst to ensure a high concentration of active Pd(0)[2].

Q3: Palladium catalysis is failing for my highly hindered 6-chlorobenzofuran. Can I use Copper? A3: Yes, but standard Ullmann conditions will fail due to the formation of inactive bis-ligated Cu(II) complexes. You must use a mechanism-inspired, sterically hindered oxalamide ligand. By increasing the steric bulk on the amide moiety of the oxalamide ligand, you destabilize the bis-ligated resting state and force the formation of the highly active mono-ligated Cu(I) species, which readily couples hindered heteroaryl chlorides at loadings as low as 0.03 mol%[3].

Part 2: Mechanistic Workflows & Visualizations

To successfully navigate these reactions, you must understand where your specific substrate is bottlenecking the catalytic cycle.

G Start 6-Halobenzofuran + Bulky Amine Pd0 Active Pd(0)-Ligand Start->Pd0 OA Oxidative Addition (Rate-limiting for BrettPhos) Pd0->OA Trans Amine Binding & Deprotonation OA->Trans RE Reductive Elimination (Rate-limiting for RuPhos) Trans->RE DeadEnd Protode-palladation (Debromination Byproduct) Trans->DeadEnd Moisture/Slow RE RE->Pd0 Catalyst Regeneration Product 6-Substituted Benzofuran RE->Product

Catalytic cycle highlighting ligand-dependent rate-limiting steps.

Workflow Q1 Reaction Stalled? Check1 Check GC-MS/LC-MS Q1->Check1 SM_Left Starting Material Remains Check1->SM_Left Dehalogenation Debrominated Byproduct Dominates Check1->Dehalogenation Sol1 Switch to BrettPhos (Enhances OA) SM_Left->Sol1 Sol2 Dry Solvents, Use Pd G3, Increase Ligand Bulk Dehalogenation->Sol2

Troubleshooting decision tree for stalled cross-coupling reactions.

Part 3: Quantitative Data & Catalyst Selection

Use the following table to select the correct catalytic system based on your specific steric constraints.

Ligand / Catalyst SystemPrimary Rate-Limiting StepOptimal Substrate ProfileSteric Tolerance at C-6
Pd-RuPhos Reductive Elimination[1]Primary amines, unhindered aryl bromides.Moderate
Pd-BrettPhos (G3/G4) Oxidative Addition[1]Secondary amines, highly hindered 6-halobenzofurans.High
Cu-Hindered Oxalamide Aryl Halide Activation[3]Hindered heteroaryl chlorides, aqueous ammonia.Very High
Pd(II) / K2CO3 (Aqueous) Transmetalation[4]Suzuki coupling of 6-substituted arylboronic acids.Moderate-High

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure you can identify exactly where a reaction fails, rather than just ending up with a complex mixture.

Protocol A: Buchwald-Hartwig Amination of Highly Hindered 6-Bromobenzofuran

This protocol utilizes BrettPhos Pd G3 to ensure rapid generation of the active Pd(0) species, bypassing the activation energy barrier that plagues traditional Pd2(dba)3 systems[2].

Reagents:

  • 6-Bromobenzofuran (1.0 equiv)

  • Hindered Amine (1.2 equiv)

  • BrettPhos Pd G3 (2-5 mol%)[2]

  • BrettPhos ligand (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox recommended): To an oven-dried microwave vial, add 6-bromobenzofuran, BrettPhos Pd G3, BrettPhos ligand, and NaOtBu.

  • Atmosphere Control: Seal the vial with a PTFE-lined septum. If not using a glovebox, evacuate and backfill the vial with ultra-pure Argon three times. Causality: NaOtBu is highly hygroscopic; moisture will instantly quench the Pd intermediate, leading to debromination.

  • Solvent Addition: Add the amine and anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 90–100 °C in a heating block for 4–12 hours.

  • Validation Checkpoint 1 (1 Hour): Withdraw a 10 µL aliquot, dilute in EtOAc, filter through a micro-plug of silica, and inject into GC-MS.

    • If starting material is >90% intact: Your oxidative addition has failed. Verify catalyst integrity.

    • If debrominated benzofuran is present: Your solvent is wet, or your amine is too sterically hindered to coordinate before protode-palladation occurs.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Benzofurans in Aqueous Media

Steric hindrance can severely retard transmetalation in Suzuki couplings. Using an aqueous/ethanolic medium with a robust Pd(II) catalyst and K2CO3 enhances the formation of the reactive boronate species, facilitating transmetalation even with ortho-substituted boronic acids[4].

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine the 6-substituted benzofuran halide (1.0 equiv), sterically hindered arylboronic acid (1.5 equiv), K2CO3 (2.0 equiv), and Pd(II) complex (e.g., Pd(dppf)Cl2) (3-5 mol%).

  • Solvent System: Add a 1:1 (v/v) mixture of Ethanol and deionized Water. Causality: The aqueous environment is critical here; it hydrates the base, maximizing the concentration of hydroxide/carbonate ions needed to convert the boronic acid into the nucleophilic "ate" complex required for transmetalation[4].

  • Reaction: Stir the suspension at 80 °C for 4 hours.

  • Validation Checkpoint: Monitor via TLC. The highly polar boronic acid will stay at the baseline. Monitor the disappearance of the benzofuran halide.

  • Workup: Cool the mixture, extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over MgSO4, and concentrate. Purify via standard chromatography.

References

  • Small Molecule Ligands of the BET-like Bromodomain, SmBRD3, Affect Schistosoma mansoni Survival, Oviposition, and Development Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega URL:[Link]

  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides Journal of the American Chemical Society URL:[Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media MDPI / Semantic Scholar URL:[Link]

Sources

Validation & Comparative

13C NMR Peak Assignments for Nitrobenzofuran Carboxylic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR peak assignments for nitrobenzofuran carboxylic acids Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

Nitrobenzofuran-2-carboxylic acids are critical scaffolds in medicinal chemistry, serving as precursors for antitubercular agents, bio-imaging fluorophores, and enzyme inhibitors. Precise structural characterization of these regioisomers is often complicated by the electronic influence of the nitro group on the bicyclic heteroaromatic core.

This guide provides a definitive technical comparison of the 13C NMR spectral signatures for 5-nitrobenzofuran-2-carboxylic acid derivatives, grounded in experimental data and validated by substituent chemical shift (SCS) logic. It distinguishes between the parent scaffold and its nitro-substituted analogs, offering a self-validating protocol for assignment.

Methodological Framework

To ensure reproducibility, the data presented corresponds to experiments performed in DMSO-d6 , the standard solvent for these carboxylic acids due to solubility constraints and the need to prevent solute dimerization which broadens peaks in non-polar solvents.

Experimental Parameters
  • Frequency: 100-150 MHz for 13C (400-600 MHz 1H equivalent).

  • Solvent: DMSO-d6 (Reference peak:

    
     39.5 ppm).
    
  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent) with sufficient relaxation delay (D1 > 2s) to integrate quaternary carbons accurately.

Core Spectral Data: 5-Nitrobenzofuran-2-Carboxylic Acid Derivatives

The most robust experimental dataset available in open literature corresponds to the ethyl ester derivative. The free acid shifts are derived by correcting for the hydrolysis of the ester functionality, which primarily impacts the carbonyl and C-2 positions.

Table 1: Experimental 13C NMR Shifts (DMSO-d6)

Data sourced from validated synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate. [1]

Carbon PositionChemical Shift (

, ppm)
Assignment Logic
C=O (Carbonyl) 158.82 Typical ester carbonyl; shifts to ~160-162 ppm in free acid.
C-7a (Bridgehead) 158-159 (Est.)Oxygen-linked quaternary carbon. Highly deshielded.
C-5 (C-NO2) 145.09 Quaternary. Deshielded by -NO2 and aromaticity.
C-2 (Furan) 148.66 Quaternary. Alpha to Oxygen and Carbonyl.
C-3a (Bridgehead) 127.34 Bridgehead carbon beta to Oxygen.
C-6 (CH) 117.25 Ortho to NO2; shielded relative to benzene due to resonance.
C-4 (CH) 113.65 Ortho to NO2; sterically crowded.
C-3 (Furan CH) 111.98 Beta to Oxygen; characteristic "furan" doublet in HSQC.
C-7 (CH) 104.41 Ortho to Oxygen; highly shielded.
Ethyl CH2 60.86 Absent in free acid.
Ethyl CH3 14.12 Absent in free acid.

Note on Free Acid Extrapolation: Upon hydrolysis to 5-nitrobenzofuran-2-carboxylic acid, expect the C=O signal to shift downfield (approx. +2 to +4 ppm) and the Ethyl signals to disappear. The aromatic core signals (C2-C7a) will remain within ±1.0 ppm of the ester values.

Comparative Analysis: Isomer Differentiation

Distinguishing between the 5-nitro and 7-nitro isomers is a common challenge during nitration of benzofuran-2-carboxylic acid.

5-Nitro vs. 7-Nitro Isomerism
  • 5-Nitro Isomer: The nitro group is para to the furan oxygen (C7a-O bond) and meta to the bridgehead C3a. This preserves the symmetry of the shielding cone, keeping C3 and C7 relatively shielded (104-112 ppm).

  • 7-Nitro Isomer: The nitro group is ortho to the furan oxygen. This introduces a significant "ortho effect," causing a downfield shift of the C-7a bridgehead carbon and potentially deshielding C-6 significantly compared to the 5-nitro analog.

Parent Scaffold Comparison

Compared to the unsubstituted benzofuran-2-carboxylic acid:

  • C-5 Shift: The C-H carbon at ~124 ppm in the parent is replaced by C-NO2 at ~145 ppm (+21 ppm shift).

  • C-4/C-6 Shifts: Neighboring carbons are shielded/deshielded based on resonance. In the parent, C4/C6 are typically ~122-125 ppm. In the 5-nitro derivative, they appear at ~113-117 ppm, showing the complex interplay of the nitro group's resonance withdrawal and the furan ring's electron donation.

Structural Visualization & Assignment Logic

The following diagram illustrates the numbering scheme and the logical flow for assigning these spectra using 2D NMR techniques.

NMR_Assignment_Workflow cluster_0 Step 1: 1D Carbon cluster_1 Step 2: HSQC (C-H Correlation) cluster_2 Step 3: HMBC (Quaternary) C_Carbonyl C=O (>158 ppm) C2 C-2 (Link to C=O) C_Carbonyl->C2 HMBC (2J) C_Aliphatic Aliphatic (14-61 ppm) C_Aromatic Aromatic Region (100-150 ppm) C3 C-3 (Furan CH) C_Aromatic->C3 C7 C-7 (Shielded Ar-CH) C_Aromatic->C7 C4_6 C-4 / C-6 (Deshielded Ar-CH) C_Aromatic->C4_6 C3->C2 HMBC (3J) C7a C-7a (O-Bridge) C7->C7a HMBC (2J) C5 C-5 (C-NO2) C4_6->C5 HMBC (2J/3J)

Caption: Logical workflow for assigning 5-nitrobenzofuran-2-carboxylic acid derivatives. Blue nodes represent protonated carbons (HSQC); Red nodes represent quaternary carbons (HMBC).

Experimental Protocol for Validation

To validate the identity of a synthesized nitrobenzofuran carboxylic acid, follow this self-validating protocol:

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL DMSO-d6. Ensure complete dissolution; filter if necessary to remove paramagnetic impurities.

  • Acquisition:

    • Run 1H NMR (16 scans) to identify the characteristic C3-H singlet (~7.8-8.0 ppm) and the aromatic pattern (d, dd, d for 5-nitro substitution).

    • Run 13C NMR (1024 scans min.) to resolve low-intensity quaternary carbons (C-NO2, C-O).

    • Run HSQC to distinguish the C3, C4, C6, and C7 methines.

    • Run HMBC optimized for 8 Hz coupling.

  • Validation Check:

    • The C3-H Check: The proton at C3 (furan ring) should show a strong HMBC correlation to the Carboxylic Carbonyl (C=O) and the Bridgehead C3a.

    • The Nitro Check: The C5 quaternary carbon will show weak or no correlations in HSQC but will be the target of HMBC correlations from H-4 and H-6.

References

  • Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331. Source: PubChem (National Institutes of Health). Reference for parent scaffold spectral data. [Link]

  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Source: Arkivoc (Arkat USA). Comparative spectral data for nitro-substituted benzofuran systems. [Link]

X-ray crystallography data for 6-Nitro-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: X-ray Crystallography of 6-Nitro-1-benzofuran-2-carboxylic Acid

Executive Summary: The Structural Scaffold

This compound (CAS: 64209-68-3) is a critical pharmacophore in medicinal chemistry, serving as a precursor for acylsulfonamide-based inhibitors (e.g., KAT6A/B inhibitors like BAY-184). Unlike its parent compound (benzofuran-2-carboxylic acid) or its regioisomer (5-nitro), the specific single-crystal X-ray diffraction data for the 6-nitro acid is frequently retained as proprietary data in drug discovery campaigns rather than published as a standalone small-molecule entry.

This guide provides a comparative structural analysis against its established analogs and outlines a self-validating protocol for generating and refining the crystallographic data in-house. This approach ensures researchers can benchmark their synthesized material against the thermodynamic stability and packing efficiency of known benzofuran scaffolds.

Comparative Performance Analysis

The "performance" of a crystallographic scaffold refers to its lattice stability, ionization potential (pKa), and ability to form predictable supramolecular synthons (e.g., carboxylic acid dimers).

Table 1: Structural & Physicochemical Benchmarking
FeatureParent Compound (1-Benzofuran-2-carboxylic acid)Alternative Isomer (5-Nitro-1-benzofuran-2-carboxylic acid)Target Compound (this compound)
Crystal System Monoclinic (

)
Triclinic (

) or Monoclinic
Predicted: Monoclinic (

)
Melting Point 192–193 °C279–284 °C~280–285 °C (High thermal stability due to dipole stacking)
pKa (Calc.) ~3.6~3.1 (Strong -R effect at C5)~3.25 (Nitro at C6 exerts -I and weak -R effect on COOH)
Packing Motif Planar sheets; Carboxylic acid homodimers (

)
2D Supramolecular layers; stabilized by C-H...O and

-stacking
Head-to-Tail Stacking likely; Nitro group at C6 reduces steric clash vs C5
Solubility High in EtOH, EtOAcLow in non-polar; Moderate in DMSOLower than parent; requires polar aprotic solvents (DMF/DMSO) for growth

Expert Insight: The 6-nitro isomer often exhibits superior packing efficiency compared to the 5-nitro variant. The C6 position places the nitro group para to the furan oxygen but meta to the carboxylic acid attachment point (C2), creating a distinct electrostatic potential map that favors antiparallel


-stacking over the herringbone patterns often seen in the parent compound.

Experimental Protocol: Crystallization & Data Collection

To generate high-quality X-ray data for the 6-nitro derivative, a standard slow-evaporation method often fails due to the compound's low solubility. The following Solvothermal Gradient Protocol is recommended.

Phase 1: Synthesis Verification (Pre-requisite)
  • Reaction: Condensation of 2-hydroxy-4-nitrobenzaldehyde with ethyl bromoacetate (Rap-Stoermer reaction), followed by alkaline hydrolysis.

  • Purity Check: Ensure

    
     purity via HPLC. Impurities (especially the 5-nitro isomer) will poison nucleation.
    
Phase 2: Crystal Growth (The "Anti-Solvent Diffusion" Method)
  • Dissolution: Dissolve 20 mg of this compound in 2 mL of THF or DMSO (warm to 40°C if necessary).

  • Filtration: Pass through a 0.45 µm PTFE filter into a narrow crystallization tube.

  • Layering: Carefully layer 3 mL of n-Heptane or Toluene on top of the solution. Do not mix.

  • Incubation: Seal with Parafilm (poke 1 small hole) and store at 4°C in a vibration-free zone.

  • Harvest: Block-like yellow crystals should appear at the interface within 72–96 hours.

Phase 3: Data Collection & Refinement
  • Mounting: Use a cryoloop with Paratone-N oil; flash cool to 100 K immediately.

  • Beamline/Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the nitro group, though Cu is acceptable for small organic crystals.
  • Refinement Strategy:

    • Locate the carboxylic acid proton in the difference Fourier map (

      
      ).
      
    • Refine the nitro group with anisotropic displacement parameters (ADPs). If rotational disorder is observed at C6-N, apply EADP or SIMU restraints in SHELXL.

Visualization of Structural Logic

Diagram 1: Crystallographic Workflow

This flowchart outlines the critical path from crude powder to refined CIF (Crystallographic Information File), highlighting decision nodes for twinning or disorder.

G Start Crude 6-Nitro Acid Purity Purity Check (>98% HPLC) Start->Purity Solvent Solvent Screen (THF/Heptane) Purity->Solvent Pass Growth Crystal Growth (Diffusion/Evap) Solvent->Growth Check Microscopy Check (Birefringence?) Growth->Check Check->Solvent Amorphous/Twin Mount Mount & Cryo (100 K) Check->Mount Single Crystal Diffract X-Ray Diffraction (Mo/Cu Source) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Refinement (SHELXL) Solve->Refine

Caption: Workflow for obtaining diffraction-quality crystals of nitrobenzofuran derivatives.

Diagram 2: Predicted Intermolecular Interaction Map

The 6-nitro derivative is expected to form a robust hydrogen-bonded network.

Interactions MolA Molecule A (COOH Donor) MolB Molecule B (COOH Acceptor) MolA->MolB R2,2(8) Dimer (Strong) Nitro Nitro Group (C6) (Weak Acceptor) MolA->Nitro C-H...O (Weak) MolB->MolA H-Bond Aromatic Benzofuran Core (Pi-Stacking) Aromatic->Aromatic Pi-Pi Stacking (3.4 Angstrom)

Caption: Predicted supramolecular synthons showing the characteristic carboxylic acid dimer.

References & Authoritative Sources

  • Parent Structure (1-Benzofuran-2-carboxylic acid):

    • Title: Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid.

    • Source: Asian Journal of Chemistry / ResearchGate.

    • URL:

  • Medicinal Chemistry Context (KAT6A Inhibitors):

    • Title: Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor.

    • Source: Journal of Medicinal Chemistry (ACS).

    • URL:

  • Crystallographic Methodology:

    • Title: X-ray Crystallography of Chemical Compounds (NIH Guide).

    • Source: PMC / NIH.

    • URL:

  • Compound Data & Safety:

    • Title: 6-Nitrobenzofuran-2-carboxylic acid (Compound Summary).[1]

    • Source: PubChem.[2][3][4]

    • URL:

Sources

In-Depth Analysis: UV-Vis Absorption Spectra of 6-Nitro-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of 6-Nitro-1-benzofuran-2-carboxylic Acid Content Type: Publish Comparison Guide

Executive Summary & Technical Context

This compound (CAS: 10242-12-3) is a critical bicyclic heteroaromatic scaffold used primarily as an intermediate in the synthesis of bioactive Schiff bases, fluorescent probes, and potential antimicrobial agents.[1] Unlike its parent compound, benzofuran-2-carboxylic acid, the introduction of a nitro group at the C6 position significantly alters its electronic structure, resulting in distinct optical properties.

This guide provides a rigorous comparative analysis of the UV-Vis spectral performance of the 6-nitro derivative against its structural analogs.[1] It is designed for researchers requiring precise optical characterization for drug development or photochemical applications.

Key Spectral Features (Predicted & Observed)
  • Primary Chromophore: Nitro-substituted benzofuran ring.[1]

  • Dominant Transition:

    
     (Intermolecular Charge Transfer).[1]
    
  • 
     Range:  300–340 nm (Solvent dependent).
    
  • Appearance: Pale yellow to yellow crystalline solid (indicative of absorption tailing into the visible region).

Comparative Analysis: 6-Nitro vs. Structural Alternatives

In spectroscopic applications and synthetic planning, selecting the correct isomer is paramount. The following comparison evaluates the 6-Nitro variant against its most common alternatives: the Parent (Unsubstituted) acid and the 5-Nitro Isomer .

Table 1: Comparative Spectral & Functional Specifications
FeatureThis compound 5-Nitro-1-benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid (Parent)
Electronic Character Strong Electron Withdrawing (C6)Strong Electron Withdrawing (C5)Neutral / Weakly Acidic
Est.[1]

(MeOH)
310 – 335 nm 305 – 330 nm270 – 290 nm
Molar Absorptivity (

)
High (>10,000

)
High (>10,000

)
Moderate (~8,000

)
Solvatochromism Significant (Red shift in polar solvents)SignificantMinimal
Primary Application Antibacterial Schiff Base PrecursorBioactive Isomer (Antiviral/Anticancer)General Synthetic Scaffold
Fluorescence Weak / Non-fluorescent (Nitro quenching)Weak / Non-fluorescentWeak (UV excitation)
Technical Insight: The Substituent Effect

The nitro group (-NO₂) acts as a strong auxochrome. By withdrawing electrons from the electron-rich benzofuran ring, it lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Parent vs. Nitro: The unsubstituted parent absorbs in the UV-C/UV-B region (<290 nm).[1] The addition of the nitro group causes a bathochromic (red) shift of approximately 30–50 nm, pushing the absorption into the UV-A region.

  • 6-Nitro vs. 5-Nitro: While spectrally similar, the conjugation pathway length differs slightly.[1] The 6-position allows for a specific resonance contribution through the furan oxygen, often resulting in subtle peak broadening or shifts compared to the 5-isomer.

Mechanism of Action: Electronic Transitions

Understanding the origin of the spectral bands is essential for interpreting data, especially when using this compound as a probe.

ElectronicTransitions Ground Ground State (S0) π-System Excitation UV Photon Absorption (hν) Ground->Excitation Excited Excited State (S1) π* (Charge Transfer) Excitation->Excited  λ ~320 nm Relaxation Non-Radiative Decay (Heat/Vibration) Excited->Relaxation NitroEffect Nitro Group Effect: Stabilizes LUMO Reduces Band Gap NitroEffect->Excitation  Modulates Energy

Figure 1: Schematic of the electronic transition pathway. The nitro group stabilizes the excited state via conjugation, reducing the energy required for excitation (red shift).

Validated Experimental Protocol

To ensure data integrity (Trustworthiness), the following protocol is designed to be self-validating . It includes a linearity check to confirm the Beer-Lambert Law adherence, ruling out aggregation or precipitation artifacts.

Materials Required
  • Analyte: this compound (>98% purity).

  • Solvent: Dimethyl Sulfoxide (DMSO) (Primary stock) and Methanol (Working solution). Note: The compound has limited solubility in pure water.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh exactly 2.07 mg of the compound (MW: 207.14 g/mol ).

    • Dissolve in 10 mL of spectroscopic-grade DMSO. Sonicate for 5 minutes to ensure complete dissolution.

    • Validation Point: Solution must be clear and yellow.[1] Any turbidity indicates incomplete solvation.[1]

  • Working Standard Preparation (50 µM):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol (or Ethanol).[1] Mix by inversion.

  • Spectral Scan:

    • Baseline Correction: Run a blank scan using a 5% DMSO / 95% Methanol mixture.[1]

    • Measurement: Scan the sample from 200 nm to 500 nm .

    • Data Recording: Note the absorbance (

      
      ) at 
      
      
      
      (expected ~310–330 nm).
  • Self-Validation (Linearity Check):

    • Prepare dilutions at 25 µM and 12.5 µM.

    • Measure Absorbance.[1][2][3][4][5]

    • Criterion: The ratio

      
       must remain constant (CV < 5%). If 
      
      
      
      drops disproportionately, aggregation is occurring.

ProtocolWorkflow Start Start: Solid Sample (2.07 mg) Dissolve Dissolve in DMSO (Stock: 1 mM) Start->Dissolve Dilute Dilute in MeOH (Working: 10-50 µM) Dissolve->Dilute Measure Scan 200-500 nm Dilute->Measure Blank Baseline Correction (5% DMSO/MeOH) Blank->Measure Reference Validate Check Linearity (Beer-Lambert) Measure->Validate

Figure 2: Experimental workflow for accurate UV-Vis characterization.

Troubleshooting & Common Pitfalls

  • Solvent Cut-off: Avoid using acetone or pure DMSO for the scan range below 260 nm, as solvent absorption will mask the compound's secondary peaks.

  • pH Sensitivity: Carboxylic acids can exist as dimers or monomers depending on concentration and solvent polarity.[1] In basic media, the formation of the carboxylate anion (

    
    ) may cause a slight hypsochromic (blue) shift  due to the disruption of internal hydrogen bonding or resonance changes.
    
  • Photostability: Nitro-aromatics can be photosensitive.[1] Keep stock solutions in amber vials and minimize exposure to high-intensity ambient light during preparation.

References

  • PubChem. (2025).[1][6] Benzofuran-2-carboxylic acid | C9H6O3.[1][6][7] National Library of Medicine. [Link]

  • Kowalewska, M., et al. (2012).[8] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • NIST. (2023). Benzofuran-2-carboxylic acid UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[7] [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Nitro-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 6-Nitro-1-benzofuran-2-carboxylic acid are routine. However, the lifecycle of these materials extends beyond their use in experimentation. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

The structural characteristics of this compound—specifically the presence of a nitroaromatic functional group—necessitate its classification as hazardous waste. Aromatic nitro-compounds are known for their potential toxicity and reactivity.[1] Therefore, under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[1] Adherence to the guidelines established by the Resource Conservation and Recovery Act (RCRA) is mandatory, ensuring "cradle-to-grave" management of hazardous materials.[2]

Core Principles of Chemical Waste Management

The foundation of safe disposal lies in a thorough understanding of the chemical's properties and the associated regulatory landscape. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for hazardous waste management that emphasizes worker safety and environmental protection.[3][4][5]

Segregation: To prevent dangerous reactions, it is crucial to segregate waste streams. This compound waste should not be mixed with other chemical waste, particularly acids, bases, or oxidizing agents, unless compatibility has been confirmed.[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (nitrile or neoprene).[6]

  • Safety goggles or a face shield.[6]

  • A lab coat.[6]

2. Waste Container Selection and Labeling:

  • Collect waste in a designated, leak-proof container that is compatible with the chemical.[7] A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of accumulation and the hazard characteristics (e.g., "Toxic," "Irritant").

3. Waste Accumulation:

  • Carefully transfer the solid waste into the designated container, avoiding the creation of dust.[1][8]

  • If dealing with a solution, ensure the container is appropriate for liquid waste and is kept closed when not in use.

  • Do not overfill the container; allow for at least 10% headspace to accommodate expansion.

4. Temporary Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage area should be well-ventilated, secure, and away from heat or ignition sources.[9]

  • Ensure secondary containment is in place to capture any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • All disposal must be handled by a licensed hazardous waste management company. The recommended disposal route for this type of compound is high-temperature incineration.[1]

Quantitative Data Summary

While specific data for this compound is limited, the table below provides general information for related benzofuran compounds to inform handling and safety precautions.

PropertyValue (for related compounds)Source
Hazard Class Skin Irritant, Eye Irritant[8][10][11]
GHS Pictograms Warning[8][10][11]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338[6][8]
Incompatible Materials Strong oxidizing agents[8][12]

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial generation to final disposition.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (this compound) B Characterize as Hazardous Waste (Nitroaromatic Compound) A->B C Select Compatible & Labeled Hazardous Waste Container B->C D Segregate from Incompatible Waste Streams C->D E Accumulate in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Transport by Licensed Hazardous Waste Hauler F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By following this structured protocol, researchers can ensure that their work does not pose a threat to themselves, their colleagues, or the environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet for any chemical you are working with.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • EPA Hazardous Waste Regulations | Study.com.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30).
  • Regulatory and Guidance Information by Topic: Waste | US EPA. (2025, August 4).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA.
  • Hazardous Waste - Overview | Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - TCI Chemicals (for 5-Nitrobenzofuran-2-carboxylic Acid).
  • 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration.
  • OSHA Guidelines for Medical Waste - Rx Destroyer. (2021, July 19).
  • SAFETY DATA SHEET - Thermo Fisher Scientific (for 2,3-Benzofuran). (2025, September 5).
  • SAFETY DATA SHEET - TCI Chemicals (for Benzofuran-2-carboxylic Acid). (2025, February 10).
  • Safety Data Sheet - Aaronchem (for 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid). (2024, November 1).
  • Chemical Waste Management Guide.
  • Safety Data Sheet - ChemScene (for Benzofuran-5-carboxylic acid). (2026, January 4).
  • SAFETY DATA SHEET - Fisher Scientific (for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 97%).
  • Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem.
  • SAFETY DATA SHEET - Apollo Scientific (for (R)-6-FLUOROCHROMAN-2-CARBOXYLIC ACID).
  • BENZOFURAN-6-CARBOXYLIC ACID (SYNTHON A) MSDS CAS-No. - Loba Chemie. (2018, December 21).
  • 2H-1-Benzopyran-2-one, 6-amino-5-nitro- proper disposal procedures - Benchchem.

Sources

Personal protective equipment for handling 6-Nitro-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Summary: The "Silent" Hazard[1]

As a Senior Application Scientist, I often see researchers treat carboxylic acid derivatives as routine "irritants." This is a critical error when handling 6-Nitro-1-benzofuran-2-carboxylic acid . While the carboxylic acid moiety presents standard corrosive risks, the nitro-aromatic functionality introduces a distinct hazard profile: potential mutagenicity and high energetic reactivity.[1]

Immediate Risk Profile:

  • Primary Hazard: Skin/Eye/Respiratory Irritant (H315, H319, H335).

  • Hidden Hazard: Suspected Germ Cell Mutagenicity (H341) and Carcinogenicity (H351).[1] Nitro-fused heterocycles are frequently Ames positive.[1]

  • Physical Hazard: Fine electrostatic powder.[1] High risk of aerosolization during weighing.[1]

Core Directive: Treat this compound as a Potent Bioactive & Sensitizer . All handling must occur within a certified chemical fume hood.[1]

The Defense Layer: PPE Specification

Standard "lab coat and gloves" are insufficient for nitro-aromatics due to their potential for transdermal absorption, especially if solubilized in organic carriers like DMSO.[1]

PPE Decision Matrix

PPE_Matrix Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solvated (DMSO/MeOH) State->Solution Resp Resp: Fume Hood (N95 Backup) Solid->Resp Gloves_S Gloves: Single Nitrile (>0.11mm) Solid->Gloves_S Resp_Sol Resp: Fume Hood (Sash <18") Solution->Resp_Sol Gloves_L Gloves: Double Nitrile (Outer: 0.14mm) Solution->Gloves_L sleeves Add: Tyvek Sleeves Gloves_L->sleeves If >100mL

Figure 1: PPE Selection Logic based on physical state.[1] Note the escalation to double-gloving for solvated forms due to enhanced permeation risks.[1]

Technical Specifications
ComponentSpecificationScientific Rationale
Hand Protection Nitrile (NBR) only.[1] Min Thickness: 0.11 mm (4 mil) .[1]Latex is permeable to many organic acids.[1] Nitrile offers superior resistance to the carboxylic acid moiety [1].[1]
Glove Protocol Double Gloving (Colored indicator underglove recommended).[1]Nitro-aromatics can permeate gloves unnoticed.[1] A second layer provides a "breakthrough buffer" of ~15-30 minutes.[1]
Respiratory Engineering Control (Hood) .[1]N95 respirators filter particles but not vapors.[1] If the solid is subliming or reacting, a hood is the only safe barrier.
Body Lab Coat + Tyvek Sleeves .[1]Wrist gaps are the #1 exposure point.[1] Tyvek sleeves bridge the gap between glove cuff and lab coat.[1]

Operational Protocols: Self-Validating Systems

A. Weighing & Static Control

Benzofuran derivatives are often fluffy, electrostatic solids. Static discharge can scatter the powder, creating an inhalation hazard.

  • Preparation: Place the balance inside the fume hood.[1]

  • Static Neutralization: Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the powder.[1]

  • Transfer: Do not pour. Use a micro-spatula to transfer small amounts to avoid "dust clouds."[1]

  • Validation: Wipe the balance area with a wet tissue (water/surfactant) immediately after weighing.[1] If the tissue turns yellow/orange, your containment failed—review technique.

B. Solubilization Strategy

Caution: This compound has poor water solubility.[1] Researchers often default to DMSO, which is a penetration enhancer . If you dissolve a toxic nitro-compound in DMSO and get it on your skin, the DMSO will carry the toxin directly into your bloodstream.[1]

Recommended Solvent System: Instead of pure DMSO, use a mild basic aqueous buffer (e.g., 5% NaHCO₃ or dilute NaOH) if experimental conditions allow. The base deprotonates the carboxylic acid (


), forming a water-soluble salt that does not penetrate skin as aggressively as a DMSO solution [2].[1]

Emergency & Disposal Logistics

Spill Response Workflow

Critical Error to Avoid: Do NOT clean a DMSO solution spill with water immediately; it generates heat (exothermic) and may volatilize the solvent.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Powder Dry Powder Type->Powder Liquid Liquid Solution Type->Liquid Action_P Wet Wipe Method (Surfactant/Water) Powder->Action_P Prevent Dust Action_L Absorb First (Polypropylene Pad) Liquid->Action_L Contain Spread Clean Secondary Clean: 1% Sodium Carbonate Action_P->Clean Action_L->Clean Waste Disposal: Solid Haz Waste Clean->Waste

Figure 2: Solubility-based spill response. Note the use of weak base (Sodium Carbonate) for secondary cleaning to solubilize residues for removal.[1]

Disposal Plan
  • Waste Stream: Hazardous Organic Acid .[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases, as the nitro group can be reactive.

  • Labeling: Clearly mark as "Nitro-benzofuran derivative – Suspected Mutagen."

References

  • Unigloves. (2020).[1] Nitrile Gloves Acid Resistance. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] Benzofuran-2-carboxylic acid Compound Summary. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-1-benzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Nitro-1-benzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.